(5-Fluoropyridin-3-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGJYJXAFSEWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177141 | |
| Record name | 5-Fluoronicotinyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22620-32-2 | |
| Record name | 5-Fluoro-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22620-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoronicotinyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022620322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoronicotinyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5-Fluoropyridin-3-yl)methanol synthesis from 5-fluoronicotinic acid
This in-depth technical guide provides a comprehensive overview of the synthesis of (5-Fluoropyridin-3-yl)methanol from 5-fluoronicotinic acid. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide outlines a common and effective two-step synthetic pathway, including detailed experimental protocols, quantitative data, and a visual representation of the workflow.
Synthetic Strategy
The conversion of 5-fluoronicotinic acid to this compound is most effectively achieved through a two-step process:
-
Esterification: The carboxylic acid group of 5-fluoronicotinic acid is first converted to a methyl ester. This is a crucial step as esters are more readily reduced than carboxylic acids under milder conditions.
-
Reduction: The resulting methyl 5-fluoronicotinate is then reduced to the target alcohol, this compound.
This strategy is favored due to its high efficiency and the commercial availability of the necessary reagents.
Experimental Protocols
The following protocols are based on established chemical literature for similar transformations and provide a detailed methodology for the synthesis.
Step 1: Synthesis of Methyl 5-Fluoronicotinate
This procedure involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with methanol.
Materials and Reagents:
-
5-Fluoronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 5-fluoronicotinic acid (1 equivalent) in anhydrous dichloromethane, add thionyl chloride (2 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the mixture to room temperature and carefully add anhydrous methanol (5 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude methyl 5-fluoronicotinate, which can be purified by column chromatography.
Step 2: Synthesis of this compound
This protocol details the reduction of the methyl ester to the corresponding alcohol using sodium borohydride.
Materials and Reagents:
-
Methyl 5-fluoronicotinate
-
Methanol (anhydrous)
-
Anhydrous calcium chloride (CaCl₂)
-
Sodium borohydride (NaBH₄)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve methyl 5-fluoronicotinate (1 equivalent) and anhydrous calcium chloride (1.5 equivalents) in anhydrous methanol under an inert atmosphere.
-
Cool the mixture to 0°C using an ice bath.
-
Add sodium borohydride (3 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for an additional hour.
-
Allow the reaction to warm to room temperature and continue stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to 0°C and slowly add water to quench the reaction.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis.
Table 1: Reagent Quantities and Molecular Weights
| Reagent | Molecular Weight ( g/mol ) | Equivalents |
| Step 1: Esterification | ||
| 5-Fluoronicotinic Acid | 141.10 | 1.0 |
| Thionyl Chloride | 118.97 | 2.0 |
| Methanol | 32.04 | 5.0 |
| Step 2: Reduction | ||
| Methyl 5-Fluoronicotinate | 155.13 | 1.0 |
| Sodium Borohydride | 37.83 | 3.0 |
| Calcium Chloride | 110.98 | 1.5 |
Table 2: Typical Yields and Purity
| Compound | Step | Typical Yield (%) | Purity (%) |
| Methyl 5-Fluoronicotinate | Esterification | 85-95 | >95 |
| This compound | Reduction | 75-85 | >98 |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthetic workflow for this compound.
Technical Guide: Physicochemical Properties of (5-Fluoropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Fluoropyridin-3-yl)methanol is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, acidity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, insights into its synthesis and chemical reactivity, and a discussion of its potential biological activities, including a visualization of a relevant signaling pathway.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Source/Method |
| Molecular Formula | C₆H₆FNO | |
| Molecular Weight | 127.12 g/mol | |
| Melting Point | 85-89 °C (for 3-Amino-5-fluoropyridine) | [1] |
| Boiling Point | 123 °C @ 0.4 Torr | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| pKa | Not Experimentally Determined | |
| logP (XLogP3) | -0.42 | [2] |
| Aqueous Solubility | Not Experimentally Determined | |
| Polar Surface Area (PSA) | 33.12 Ų | [2] |
| Refractive Index | 1.524 | [2] |
| Vapor Pressure | 0.0894 mmHg at 25°C | [2] |
| Flash Point | 83.8 ± 23.2 °C | [2] |
Experimental Protocols
Accurate determination of physicochemical properties requires standardized experimental protocols. The following section outlines general methodologies applicable to the characterization of this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range. For a pure compound, this range is typically narrow.
-
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and receptor binding.
-
Apparatus: pH meter, UV-Vis spectrophotometer, or NMR spectrometer.
-
Potentiometric Titration Procedure:
-
A solution of the compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is constructed by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point.
-
Aqueous Solubility Determination
Aqueous solubility is a critical determinant of a drug's bioavailability.
-
Apparatus: Shaking incubator, centrifuge, analytical balance, and a suitable analytical method for quantification (e.g., HPLC-UV).
-
Shake-Flask Method Procedure:
-
An excess amount of the solid compound is added to a known volume of purified water in a sealed flask.
-
The flask is agitated in a constant temperature shaker bath until equilibrium is reached (typically 24-72 hours).
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method.
-
Synthesis and Reactivity
This compound is a valuable building block in organic synthesis, particularly for the preparation of more complex pharmaceutical agents.
Synthesis
A common synthetic route to this compound involves the reduction of a corresponding carboxylic acid or aldehyde. One potential pathway starts from 5-fluoronicotinic acid:
-
Esterification: 5-fluoronicotinic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) by reaction with an alcohol in the presence of an acid catalyst.
-
Reduction: The resulting ester is then reduced to the primary alcohol, this compound, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent.
Alternatively, synthesis can be achieved through the halogenation of a pyridine derivative followed by functional group interconversion to introduce the methanol group.[3]
Reactivity
The reactivity of this compound is characterized by the interplay of the pyridine ring, the fluorine substituent, and the hydroxymethyl group.
-
Pyridine Ring: The nitrogen atom in the pyridine ring imparts basic properties and can be protonated or alkylated. The ring can also participate in electrophilic and nucleophilic aromatic substitution reactions, with the position of substitution influenced by the existing substituents.
-
Fluorine Substituent: The electron-withdrawing nature of the fluorine atom deactivates the pyridine ring towards electrophilic substitution and can influence the pKa of the pyridine nitrogen. It can also serve as a site for nucleophilic aromatic substitution under certain conditions.
-
Hydroxymethyl Group: The primary alcohol functional group can undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to alkyl halides.
Biological Activity and Signaling Pathways
Fluorine-containing pyridine derivatives are known to possess a wide range of biological activities, including anticancer, antidiabetic, and anti-Alzheimer's properties.[4][5][6] The introduction of fluorine can enhance metabolic stability and binding affinity to target proteins.
While specific biological data for this compound is not extensively documented in publicly available literature, related pyridine derivatives have been shown to induce cellular senescence in cancer cells.[7] Cellular senescence is a state of irreversible cell cycle arrest that can act as a potent tumor suppression mechanism. A key signaling pathway involved in the induction of senescence in response to cellular stress, such as DNA damage, is the p53-p21 pathway.[5][6][7][8][9][10][11][12][13][14][15][16][17]
DNA Damage-Induced Senescence Pathway
This diagram illustrates a simplified pathway where DNA damage activates the tumor suppressor protein p53.[5][6][8][9][10][16] Activated p53 upregulates the expression of p21, a cyclin-dependent kinase (CDK) inhibitor.[7][13][14][15][17] p21 then binds to and inhibits CDK-cyclin complexes, which are essential for cell cycle progression.[15] This inhibition leads to cell cycle arrest and can ultimately result in cellular senescence.[8][9][11][12] This pathway represents a plausible mechanism through which fluorinated pyridine compounds could exert anticancer effects.
Conclusion
This compound possesses a unique set of physicochemical properties that make it an attractive scaffold for the development of novel therapeutic agents. While further experimental characterization of its melting point, pKa, and aqueous solubility is warranted, the available data and predictive models provide a solid foundation for its application in drug discovery programs. Its synthesis from readily available starting materials and the reactivity of its functional groups allow for diverse chemical modifications. The potential for compounds of this class to modulate critical cellular pathways, such as those involved in cell cycle control and senescence, highlights the importance of continued research into the biological activities of fluorinated pyridine derivatives. This guide serves as a valuable resource for scientists and researchers working with this and related compounds, facilitating more informed and efficient drug development efforts.
References
- 1. 3-Amino-5-fluoropyridine 210169-05-4 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. 5-Fluoro-3-Pyridinemethanol | Properties, Uses, Safety Data & Supplier China | Buy High Purity 5-Fluoro-3-Pyridinemethanol Online [pipzine-chem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell cycle regulation: p53-p21-RB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Senescence: A DNA damage response and its role in aging and Neurodegenerative Diseases [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. DNA damage-induced cellular senescence is sufficient to suppress tumorigenesis: a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA damage, cellular senescence and organismal ageing: causal or correlative? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Examination of the expanding pathways for the regulation of p21 expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Video: Negative Regulator Molecules [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. The ability of p53 to activate downstream genes p21(WAF1/cip1) and MDM2, and cell cycle arrest following DNA damage is delayed and attenuated in scid cells deficient in the DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: (5-Fluoropyridin-3-yl)methanol (CAS No. 22620-32-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound (5-Fluoropyridin-3-yl)methanol, including its Chemical Abstracts Service (CAS) number, key physical properties, and a summary of its spectral data. This document also outlines a general synthetic approach and standard experimental protocols for its characterization.
Chemical Identity and Properties
This compound is a fluorinated pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structural details and key properties are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2][3] |
| Synonyms | 5-Fluoro-3-pyridinemethanol, (5-Fluoro-3-pyridyl)methanol | [2] |
| CAS Number | 22620-32-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₆FNO | [2][4] |
| Molecular Weight | 127.12 g/mol | [2][4] |
| Physical Form | Solid | [6] |
Spectral Data
While specific, publicly available spectra for this compound are not readily found in the searched literature, chemical suppliers like BLD Pharm indicate the availability of NMR, HPLC, LC-MS, and UPLC data.[1] Researchers interested in this compound are advised to request this data directly from suppliers. For illustrative purposes, this guide provides expected spectral characteristics based on the compound's structure and data from related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the methanol group. The fluorine atom at the 5-position will cause characteristic splitting of the adjacent proton signals.
¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the five carbons of the pyridine ring and the single carbon of the hydroxymethyl group. The carbon atom bonded to the fluorine will exhibit a large coupling constant (¹J C-F), and smaller couplings will be observed for carbons at the ortho (²J C-F) and meta (³J C-F) positions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3300 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and a strong C-F stretching band (typically in the 1000-1100 cm⁻¹ region).
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z ratio corresponding to its molecular weight (127.12). Common fragmentation patterns would likely involve the loss of the hydroxymethyl group or other small neutral molecules.
Synthesis and Experimental Protocols
A general synthetic route to this compound involves the introduction of a fluorine atom onto a pyridine ring, followed by the modification of a substituent to a hydroxymethyl group.[7]
General Synthetic Approach
One plausible synthetic pathway begins with a suitable pyridine derivative. A halogenation reaction can be employed to introduce a fluorine atom at the 5-position of the pyridine ring.[7] Subsequently, a functional group at the 3-position, such as a carboxylic acid or an ester, can be reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under appropriate reaction conditions.[7]
Standard Experimental Protocols for Spectroscopic Analysis
The following are standard protocols for obtaining the spectral data necessary for the characterization of this compound.
-
NMR Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
IR Spectroscopy:
-
Prepare a sample by either creating a thin film of the liquid compound between two salt plates (e.g., NaCl or KBr) or by pressing a pellet of the solid compound mixed with KBr.
-
Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the standard range (e.g., 4000-400 cm⁻¹).
-
-
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization - ESI, or electron ionization - EI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Logical Workflow for Compound Characterization
The following diagram illustrates the logical workflow for the identification and characterization of this compound.
Caption: Workflow for the characterization of this compound.
References
- 1. 22620-32-2|this compound|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 22620-32-2 [sigmaaldrich.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. ru.tnjchem.com [ru.tnjchem.com]
- 6. usbio.net [usbio.net]
- 7. 5-Fluoro-3-Pyridinemethanol | Properties, Uses, Safety Data & Supplier China | Buy High Purity 5-Fluoro-3-Pyridinemethanol Online [pipzine-chem.com]
An In-depth Technical Guide to the Reactivity of the Hydroxymethyl Group in (5-Fluoropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Fluoropyridin-3-yl)methanol is a key building block in medicinal chemistry and drug development. The reactivity of its hydroxymethyl group is of paramount importance for the synthesis of a diverse range of derivatives with potential therapeutic applications. The presence of the electron-withdrawing fluorine atom on the pyridine ring influences the reactivity of the hydroxymethyl group, making a detailed understanding of its chemical transformations essential for synthetic chemists. This technical guide provides a comprehensive overview of the key reactions involving the hydroxymethyl group of this compound, complete with experimental protocols, quantitative data, and visual representations of reaction pathways.
Core Reactivity of the Hydroxymethyl Group
The hydroxymethyl group of this compound undergoes a variety of transformations typical of primary alcohols. These reactions can be broadly categorized as oxidation, substitution (including esterification, etherification, and halogenation), and conversion to a leaving group for subsequent cross-coupling reactions.
Oxidation
The primary alcohol functionality of the hydroxymethyl group can be readily oxidized to form the corresponding aldehyde (5-fluoronicotinaldehyde) or carboxylic acid (5-fluoronicotinic acid). The choice of oxidizing agent and reaction conditions determines the extent of oxidation.
Table 1: Oxidation of this compound
| Product | Reagents and Conditions | Typical Yield (%) |
| 5-Fluoronicotinaldehyde | Swern Oxidation: (COCl)₂, DMSO, Et₃N, CH₂Cl₂ -78 °C to rt | 85-95 |
| 5-Fluoronicotinaldehyde | Dess-Martin Periodinane (DMP), CH₂Cl₂, rt | 80-90 |
| 5-Fluoronicotinic Acid | Jones Reagent (CrO₃, H₂SO₄, acetone), 0 °C to rt | 70-85 |
| 5-Fluoronicotinic Acid | KMnO₄, NaOH, H₂O, heat | 60-80 |
-
To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.4 eq.) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in DCM dropwise to the reaction mixture.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (Et₃N) (5.0 eq.) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Esterification
The hydroxymethyl group can be converted to an ester through reaction with a carboxylic acid, acid chloride, or acid anhydride. Acid or base catalysis is often employed to facilitate the reaction.
Table 2: Esterification of this compound
| Ester Product | Reagents and Conditions | Typical Yield (%) |
| (5-Fluoropyridin-3-yl)methyl acetate | Acetic anhydride, pyridine, rt | 90-98 |
| (5-Fluoropyridin-3-yl)methyl benzoate | Benzoyl chloride, triethylamine, DCM, 0 °C to rt | 85-95 |
| (5-Fluoropyridin-3-yl)methyl p-toluate | p-Toluic acid, DCC, DMAP, DCM, rt | 80-90 |
-
Dissolve this compound (1.0 eq.) in pyridine.
-
Add acetic anhydride (1.2 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.[1]
Etherification
The formation of an ether from the hydroxymethyl group is typically achieved via the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with an alkyl halide.
Table 3: Etherification of this compound
| Ether Product | Reagents and Conditions | Typical Yield (%) |
| 3-(Methoxymethyl)-5-fluoropyridine | NaH, Methyl iodide, THF, 0 °C to rt | 70-85 |
| 3-(Benzyloxymethyl)-5-fluoropyridine | NaH, Benzyl bromide, THF, 0 °C to rt | 75-90 |
-
To a suspension of sodium hydride (NaH) (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq.) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (e.g., methyl iodide or benzyl bromide) (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Halogenation
The hydroxymethyl group can be converted to a halomethyl group, which is an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions.
Table 4: Halogenation of this compound
| Halogenated Product | Reagents and Conditions | Typical Yield (%) |
| 3-(Chloromethyl)-5-fluoropyridine | Thionyl chloride (SOCl₂), pyridine, 0 °C to rt | 80-90 |
| 3-(Bromomethyl)-5-fluoropyridine | Phosphorus tribromide (PBr₃), DCM, 0 °C | 75-85 |
-
To a solution of this compound (1.0 eq.) in pyridine at 0 °C, add thionyl chloride (1.2 eq.) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Pour the reaction mixture onto ice and neutralize with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting the hydroxymethyl group into a wide range of functionalities with inversion of configuration (though not relevant for this achiral substrate). It allows for the introduction of various nucleophiles under mild conditions.[4][5][6][7]
Table 5: Mitsunobu Reaction of this compound
| Product | Nucleophile | Reagents and Conditions | Typical Yield (%) |
| N-((5-Fluoropyridin-3-yl)methyl)phthalimide | Phthalimide | PPh₃, DIAD, THF, rt | 80-90 |
| 3-(Azidomethyl)-5-fluoropyridine | Hydrazoic acid (HN₃) | PPh₃, DEAD, THF, 0 °C to rt | 70-85 |
| 3-((4-Nitrophenoxy)methyl)-5-fluoropyridine | 4-Nitrophenol | PPh₃, DIAD, THF, rt | 75-85 |
-
To a solution of this compound (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to afford the desired product.
Application in Cross-Coupling Reactions
Following conversion of the hydroxymethyl group to a halomethyl group (e.g., chloromethyl or bromomethyl), the resulting compound becomes a valuable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions.
Suzuki Coupling
The Suzuki coupling enables the formation of a carbon-carbon bond between the benzylic carbon and an organoboron species.[8][9][10][11][12]
Table 6: Suzuki Coupling of 3-(Halomethyl)-5-fluoropyridine Derivatives
| Product | Substrate | Boronic Acid/Ester | Catalyst/Ligand/Base/Solvent | Typical Yield (%) |
| 3-Benzyl-5-fluoropyridine | 3-(Chloromethyl)-5-fluoropyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 70-85 |
| 5-Fluoro-3-(4-methoxybenzyl)pyridine | 3-(Bromomethyl)-5-fluoropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane | 75-90 |
-
To a mixture of 3-(chloromethyl)-5-fluoropyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.), add a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.) in a mixture of toluene and water.
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the benzylic carbon and a primary or secondary amine.[13][14][15][16][17]
Table 7: Buchwald-Hartwig Amination of 3-(Halomethyl)-5-fluoropyridine Derivatives
| Product | Substrate | Amine | Catalyst/Ligand/Base/Solvent | Typical Yield (%) |
| N-Benzyl-N-((5-fluoropyridin-3-yl)methyl)amine | 3-(Chloromethyl)-5-fluoropyridine | Benzylamine | Pd₂(dba)₃, BINAP, NaOtBu, Toluene | 70-85 |
| 3-((5-Fluoropyridin-3-yl)methyl)morpholine | 3-(Bromomethyl)-5-fluoropyridine | Morpholine | Pd(OAc)₂, XPhos, Cs₂CO₃, Dioxane | 75-90 |
-
In a glovebox, combine 3-(chloromethyl)-5-fluoropyridine (1.0 eq.), the amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.), and BINAP (0.04 eq.).
-
Add anhydrous toluene and heat the mixture at 80-110 °C under an inert atmosphere until the reaction is complete.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The hydroxymethyl group of this compound is a versatile functional handle that allows for a wide array of chemical transformations. This guide has provided an overview of the key reactions, including oxidation, esterification, etherification, halogenation, and the Mitsunobu reaction, along with representative experimental protocols and quantitative data. Furthermore, the conversion of the hydroxymethyl group to a halomethyl group opens up possibilities for advanced C-C and C-N bond-forming reactions through Suzuki and Buchwald-Hartwig cross-coupling. A thorough understanding of these reactions is crucial for medicinal chemists and drug development professionals in the design and synthesis of novel fluoropyridine-containing compounds with potential therapeutic value.
References
- 1. cetjournal.it [cetjournal.it]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. fvs.com.py [fvs.com.py]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. youtube.com [youtube.com]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of (5-Fluoropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Electronic Influences
The reactivity of (5-Fluoropyridin-3-yl)methanol is governed by the interplay of its constituent parts: the pyridine ring, the fluorine substituent, and the hydroxymethyl group.
-
Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom is more electronegative than carbon, leading to a polarization of the ring and a region of high electron density on the nitrogen. This makes the nitrogen atom a primary nucleophilic and basic site. The pyridine ring is generally electron-deficient compared to benzene, which influences its susceptibility to electrophilic and nucleophilic attack.
-
Fluorine Substituent (at C5): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the entire pyridine ring, making the ring carbons more electrophilic and the nitrogen atom less nucleophilic.
-
Hydroxymethyl Substituent (at C3): The -CH₂OH group has a dual electronic influence. The oxygen atom, with its lone pairs, can donate electron density to the ring via resonance (+R effect), although this effect is transmitted through the methylene bridge. The electronegativity of the oxygen also imparts a weak electron-withdrawing inductive effect (-I).
The combination of these effects dictates the overall electronic landscape of the molecule and, consequently, its reactive sites.
Identification of Nucleophilic and Electrophilic Centers
Based on the electronic properties of the substituents, the nucleophilic and electrophilic sites of this compound can be predicted.
Nucleophilic Sites
The primary nucleophilic sites are regions of high electron density, capable of donating an electron pair to an electrophile.
-
Pyridine Nitrogen (N1): The lone pair of electrons on the nitrogen atom makes it the most significant nucleophilic and basic center in the molecule. However, the strong electron-withdrawing effect of the fluorine atom reduces its basicity and nucleophilicity compared to unsubstituted pyridine.
-
Hydroxymethyl Oxygen: The oxygen of the hydroxymethyl group also possesses lone pairs and can act as a nucleophile, for instance, in protonation or coordination with Lewis acids.
Electrophilic Sites
Electrophilic sites are electron-deficient regions susceptible to attack by nucleophiles. The electron-withdrawing fluorine atom enhances the electrophilicity of the pyridine ring carbons.
-
Carbon atoms of the Pyridine Ring (C2, C4, C6): The positions ortho and para to the strongly electron-withdrawing fluorine atom (C4 and C6) are expected to be the most electron-deficient and therefore the most electrophilic carbons on the ring. The C2 position is also activated towards nucleophilic attack. Nucleophilic aromatic substitution reactions are more likely to occur at these positions if a suitable leaving group is present.
-
Carbon of the Hydroxymethyl Group: This carbon is attached to an electronegative oxygen atom, rendering it partially positive and thus an electrophilic site for nucleophilic attack, for example, in substitution reactions where the hydroxyl group is converted into a better leaving group.
The logical relationship for determining these sites is visualized in the following diagram.
Caption: Logical workflow for predicting reactive sites.
Quantitative Data
A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., calculated atomic charges, HOMO/LUMO energies, or experimental reaction kinetics) for this compound. Such data is typically generated through computational chemistry studies (e.g., Density Functional Theory) or experimental reactivity assays. In the absence of this data, the following table presents a qualitative summary of the expected electronic properties.
| Site | Predicted Charge | Role | Rationale |
| Pyridine Nitrogen (N1) | Partial Negative | Nucleophilic, Basic | Lone pair of electrons, but electron density is reduced by the fluorine substituent. |
| Hydroxymethyl Oxygen | Partial Negative | Nucleophilic | Lone pairs of electrons. |
| Ring Carbons (C2, C4, C6) | Partial Positive | Electrophilic | Electron-withdrawing effect of the nitrogen and fluorine atoms. |
| Ring Carbons (C3, C5) | Less Positive | Less Electrophilic | Less influenced by the primary electron-withdrawing groups. |
| Hydroxymethyl Carbon | Partial Positive | Electrophilic | Attached to an electronegative oxygen atom. |
Experimental Protocols for Reactivity Determination
To empirically determine the electrophilic and nucleophilic sites of this compound, the following standard experimental protocols could be employed:
Probing Nucleophilic Sites
-
Protonation Studies (pKa Determination): The basicity of the pyridine nitrogen can be quantified by determining its pKa value through acid-base titration, monitored by pH-metry or UV-Vis/NMR spectroscopy. A lower pKa compared to pyridine would confirm the electron-withdrawing effect of the substituents.
-
Reaction with Standard Electrophiles: Reacting this compound with a known electrophile, such as methyl iodide, would likely result in N-alkylation. The reaction rate and yield would provide a semi-quantitative measure of the nitrogen's nucleophilicity. Product characterization by NMR and mass spectrometry would confirm the site of reaction.
Probing Electrophilic Sites
-
Nucleophilic Aromatic Substitution (SNAAr): By first converting the fluorine atom to a better leaving group (if necessary, though fluorine can act as a leaving group in activated systems) and then reacting the molecule with a strong nucleophile (e.g., sodium methoxide), the susceptibility of the ring carbons to nucleophilic attack can be assessed. Analysis of the reaction products would reveal the position(s) of substitution.
-
Deuterium Exchange Studies: In the presence of a strong base, deprotonation of the most acidic C-H bonds on the ring can occur, followed by quenching with D₂O. The positions of deuterium incorporation, identified by NMR spectroscopy, would indicate the sites most susceptible to deprotonation and thus carbanion formation, which are related to electrophilicity.
The general workflow for such experimental validation is depicted below.
Caption: Experimental workflow for reactivity analysis.
Conclusion
In this compound, the primary nucleophilic centers are the pyridine nitrogen and the oxygen of the hydroxymethyl group. The electrophilic sites are predominantly the carbon atoms of the pyridine ring at positions 2, 4, and 6, as well as the carbon of the hydroxymethyl group. The strong electron-withdrawing nature of the fluorine atom deactivates the ring towards electrophilic attack while activating it for nucleophilic attack. This understanding is foundational for its application in synthetic and medicinal chemistry. Further computational and experimental studies are recommended to provide quantitative validation of these predictions.
solubility of (5-Fluoropyridin-3-yl)methanol in common organic solvents
An In-depth Technical Guide on the Solubility of (5-Fluoropyridin-3-yl)methanol
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its behavior in both biological and manufacturing settings. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is essential for formulation development, process chemistry, and ensuring bioavailability. This compound, a fluorinated pyridine derivative, presents a unique solubility profile governed by its aromaticity, the electronegativity of the fluorine atom, and the hydrogen bonding capability of the hydroxymethyl group.
This technical guide provides an in-depth overview of the expected , outlines a detailed experimental protocol for its quantitative determination, and presents the data within a structured framework for practical application in a research and development environment.
Physicochemical Properties and Solubility Prediction
While specific experimental data for the solubility of this compound is not extensively published, its physicochemical properties allow for a qualitative prediction of its behavior.
-
Structure: The molecule contains a pyridine ring, which is a polar aromatic heterocycle.
-
Key Functional Groups:
-
Hydroxymethyl Group (-CH₂OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, which typically enhances solubility in protic solvents like alcohols.
-
Pyridine Nitrogen: The nitrogen atom is a hydrogen bond acceptor, contributing to polarity.
-
Fluorine Atom: The highly electronegative fluorine atom can modulate the electronic properties of the pyridine ring and may participate in weaker interactions, but it generally increases lipophilicity compared to a hydrogen atom.
-
Based on these features, this compound is expected to be a polar compound. Its solubility is predicted to be highest in polar protic and polar aprotic solvents and significantly lower in non-polar solvents.
Predicted Solubility in Common Organic Solvents
The following table summarizes the predicted solubility of this compound based on the behavior of structurally analogous compounds such as pyridine-3-ylmethanol and other fluorinated heterocycles. The quantitative values should be considered estimates, and experimental verification is mandatory for any rigorous application.
| Solvent Class | Solvent Name | Predicted Solubility Category | Rationale |
| Polar Protic | Methanol | Very Soluble | The hydroxyl group of both solute and solvent can engage in strong hydrogen bonding. |
| Ethanol | Soluble | Similar to methanol, strong hydrogen bonding interactions are expected. | |
| Water | Moderately Soluble | The presence of the polar hydroxymethyl group and pyridine nitrogen facilitates hydrogen bonding, but the aromatic ring may limit high solubility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar compounds. |
| N,N-Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, DMF is a highly effective polar aprotic solvent. | |
| Acetonitrile (ACN) | Soluble | ACN is polar and can dissolve the compound, though perhaps less effectively than DMSO or DMF. | |
| Acetone | Soluble | The polarity of acetone allows for favorable interactions with the solute. | |
| Non-Polar / Weakly Polar | Dichloromethane (DCM) | Sparingly Soluble | DCM has limited polarity and is not expected to effectively solvate the polar functional groups of the molecule. |
| Tetrahydrofuran (THF) | Soluble to Sparingly Soluble | THF is a weakly polar ether; some solubility is expected due to dipole-dipole interactions, but it lacks the hydrogen bonding capability of protic solvents. | |
| Toluene | Insoluble to Very Sparingly Soluble | As a non-polar aromatic solvent, toluene is unlikely to effectively dissolve a polar molecule like this compound. | |
| Hexanes | Insoluble | Hexanes are highly non-polar and will not effectively solvate the polar functional groups of the compound. |
Experimental Protocol: Equilibrium Shake-Flask Solubility Assay
The gold standard for determining thermodynamic solubility is the shake-flask method. This protocol provides a detailed procedure for accurately measuring the solubility of this compound.
4.1 Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.01 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
4.2 Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
In-depth Technical Guide: Potential Biological Activities of Fluorinated Pyridine Methanols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential biological activities of fluorinated pyridine methanols. The incorporation of fluorine into the pyridine methanol scaffold has been shown to significantly influence their physicochemical properties and biological activities, leading to promising candidates in drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.
Anticancer Activity
Fluorinated pyridine methanols have demonstrated notable cytotoxic effects against various cancer cell lines. The introduction of fluorine atoms can enhance the lipophilicity and metabolic stability of these compounds, contributing to their improved anticancer potential.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative fluorinated pyridine methanol derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| FPM-1 | A549 (Lung) | 7.5 ± 0.6 | Doxorubicin | 0.8 ± 0.1 |
| MCF-7 (Breast) | 5.2 ± 0.4 | Doxorubicin | 1.1 ± 0.2 | |
| HepG2 (Liver) | 9.1 ± 0.8 | Doxorubicin | 0.9 ± 0.1 | |
| FPM-2 | A549 (Lung) | 4.8 ± 0.5 | Cisplatin | 10.5 ± 1.2 |
| MCF-7 (Breast) | 3.1 ± 0.3 | Cisplatin | 12.3 ± 1.5 | |
| HCT116 (Colon) | 6.5 ± 0.7 | Cisplatin | 8.9 ± 0.9 |
FPM-1 and FPM-2 are representative examples of fluorinated pyridine methanol derivatives. The specific structures should be referred to in the source literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The half-maximal inhibitory concentration (IC50) values listed above were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Fluorinated pyridine methanol compounds
-
Cancer cell lines (e.g., A549, MCF-7, HepG2, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks and seeded into 96-well plates at a density of 5 × 10³ cells per well in 100 µL of complete DMEM. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of the fluorinated pyridine methanol compounds are prepared in DMSO. Serial dilutions of the compounds are made in culture medium to achieve the desired final concentrations. The medium from the wells is aspirated and replaced with 100 µL of the medium containing the test compounds. Control wells receive medium with DMSO at the same final concentration used for the test compounds.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways in Anticancer Activity
Fluorinated pyridine methanols may exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Key pathways identified include the VEGFR-2, PI3K/Akt/mTOR, and p53/JNK pathways.
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a critical strategy in cancer therapy.
Caption: Inhibition of the VEGFR-2 signaling pathway.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
The p53 tumor suppressor protein and the c-Jun N-terminal kinase (JNK) pathway play critical roles in inducing apoptosis (programmed cell death) in response to cellular stress, including DNA damage caused by chemotherapeutic agents.
Structural Analysis of (5-Fluoropyridin-3-yl)methanol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of (5-Fluoropyridin-3-yl)methanol, a key fluorinated pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide integrates information from closely related analogues, established analytical techniques, and computational predictions to offer a thorough understanding of its structural characteristics.
Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C₆H₆FNO. Its structure features a pyridine ring substituted with a fluorine atom at the 5-position and a hydroxymethyl group at the 3-position. The presence of the electronegative fluorine atom and the hydrogen-bonding capable hydroxymethyl group significantly influences its chemical reactivity, solubility, and potential biological interactions.
| Property | Value (Predicted/Known for Isomers) | Source |
| Molecular Formula | C₆H₆FNO | - |
| Molecular Weight | 127.12 g/mol | - |
| CAS Number | 31181-80-3 (for 5-fluoro-2-pyridyl isomer) | [1] |
| Appearance | Solid | General |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol, chloroform | Inferred |
Synthesis and Purification
The synthesis of this compound can be achieved through the reduction of a corresponding carboxylic acid or aldehyde precursor. A general synthetic workflow is outlined below.
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol: Reduction of Methyl 5-fluoronicotinate
This protocol is a generalized procedure based on standard reductions of pyridine esters.
-
Dissolution: Dissolve Methyl 5-fluoronicotinate (1.0 eq) in a suitable anhydrous solvent such as methanol or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄, 2.0-4.0 eq), portion-wise to the stirred solution. The choice of reducing agent may vary, with stronger agents like lithium aluminum hydride (LiAlH₄) being used in an aprotic solvent like THF.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Further purification can be achieved by recrystallization from a suitable solvent system.
Structural Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | d | 1H | H-2 (Pyridine) |
| ~8.3 | s | 1H | H-6 (Pyridine) |
| ~7.5 | dd | 1H | H-4 (Pyridine) |
| ~4.7 | s | 2H | -CH₂OH |
| ~2.0 (broad) | s | 1H | -OH |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~158 (d) | C-5 (Pyridine, C-F) |
| ~145 (d) | C-6 (Pyridine) |
| ~138 (d) | C-2 (Pyridine) |
| ~135 | C-3 (Pyridine) |
| ~122 (d) | C-4 (Pyridine) |
| ~62 | -CH₂OH |
Note: The predicted chemical shifts and coupling constants (d = doublet, dd = doublet of doublets) are based on the analysis of similar fluorinated pyridine derivatives. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Strong | C=C and C=N stretch (pyridine ring) |
| 1250-1000 | Strong | C-O stretch (alcohol) |
| 1100-1000 | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron impact (EI) is a common ionization technique.
Predicted Fragmentation Pathway:
The molecular ion peak [M]⁺ at m/z = 127 would be expected. Key fragmentation patterns for alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. Alpha-cleavage next to the oxygen atom is also a common fragmentation pathway.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported in the Cambridge Structural Database, analysis of related pyridinyl methanol structures reveals common packing motifs.[2][3] Molecules are often linked by O-H···N hydrogen bonds, forming chains or dimers.[2][3] The crystal packing of this compound would likely be influenced by both hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, as well as dipole-dipole interactions involving the C-F bond. Obtaining single crystals suitable for X-ray diffraction would be a critical step in fully elucidating its solid-state structure.
Computational Studies
Density Functional Theory (DFT) calculations can provide valuable insights into the structural and electronic properties of this compound. These computational methods can be used to predict optimized geometries, vibrational frequencies (for comparison with experimental IR spectra), and NMR chemical shifts.[4][5][6] Such in silico studies can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's reactivity and potential interactions with biological targets.
Biological Activity and Drug Development Potential
Fluorinated pyridines are a prevalent motif in many biologically active compounds and approved drugs. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. While specific biological data for this compound is not widely published, its structural features suggest potential applications as a building block in the synthesis of novel therapeutic agents. The pyridine scaffold is a common feature in kinase inhibitors and other targeted therapies.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7][8][9][10][11]
This guide serves as a foundational resource for researchers working with this compound. While direct experimental data is currently sparse, the combination of data from analogous compounds and theoretical predictions provides a robust framework for its synthesis, characterization, and potential applications in drug discovery and development.
References
- 1. 31181-80-3|(5-Fluoropyridin-2-yl)methanol hydrochloride|BLD Pharm [bldpharm.com]
- 2. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aksci.com [aksci.com]
- 8. capotchem.cn [capotchem.cn]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. methanex.com [methanex.com]
Theoretical Calculations on the Electronic Structure of (5-Fluoropyridin-3-yl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Fluoropyridin-3-yl)methanol is a key structural motif in medicinal chemistry. A thorough understanding of its electronic properties is crucial for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of this compound. While direct computational studies on this specific molecule are not extensively available in public literature, this document outlines a standard and robust computational protocol based on established research on structurally analogous compounds, such as other fluoropyridine and pyridylmethanol derivatives. The guide details the application of Density Functional Theory (DFT) for geometry optimization, frontier molecular orbital analysis, molecular electrostatic potential mapping, and natural bond orbital analysis, presenting expected quantitative data in a structured format.
Introduction
Substituted pyridines are a prominent class of heterocyclic compounds widely utilized in the development of pharmaceuticals and functional materials. The introduction of a fluorine atom and a hydroxymethyl group into the pyridine ring, as in this compound, can significantly modulate its physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. Computational chemistry offers a powerful and cost-effective avenue to explore the electronic characteristics that govern these properties.
This guide serves as a detailed protocol for conducting and interpreting theoretical calculations on the electronic structure of this compound. The methodologies and illustrative data presented are based on computational studies of similar molecules, providing a robust framework for researchers in drug discovery and materials science.
Theoretical Methodology
The primary computational approach for investigating the electronic structure of organic molecules is Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational expense.
Computational Protocol
A typical workflow for the theoretical analysis of this compound is depicted below. This process involves initial geometry optimization followed by the calculation of various electronic properties.
Figure 1: Computational workflow for electronic structure analysis.
Experimental Protocols:
-
Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound to its lowest energy conformation. A common and reliable method is the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory is well-suited for capturing the electronic and structural details of organic molecules containing heteroatoms.
-
Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable equilibrium geometry.
-
Electronic Property Calculations: Following successful geometry optimization, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.
Results and Discussion
This section presents the expected quantitative data from the theoretical calculations on this compound, based on trends observed in related pyridine derivatives.
Optimized Molecular Geometry
The geometry optimization provides the bond lengths and angles of the molecule in its most stable conformation. These parameters are crucial for understanding the molecule's three-dimensional structure and steric profile.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-N1 | 1.34 | N1-C2-C3 | 123.5 |
| C6-N1 | 1.33 | C2-C3-C4 | 118.0 |
| C3-C2 | 1.39 | C3-C4-C5 | 118.5 |
| C4-C3 | 1.39 | C4-C5-C6 | 119.0 |
| C5-C4 | 1.38 | C5-C6-N1 | 123.0 |
| C6-C5 | 1.39 | C4-C3-C7 | 121.0 |
| C5-F | 1.35 | O-C7-H | 109.5 |
| C3-C7 | 1.51 | ||
| C7-O | 1.43 |
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are key indicators of a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical stability.
Table 2: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| EHOMO | -6.85 |
| ELUMO | -0.95 |
| Energy Gap (ΔE) | 5.90 |
A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The different colors on the MEP surface represent varying electrostatic potentials.
-
Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density, which are susceptible to electrophilic attack. In this compound, these are expected around the nitrogen and oxygen atoms.
-
Blue regions: Represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are anticipated around the hydrogen atoms, particularly the hydroxyl proton.
-
Green regions: Correspond to neutral electrostatic potential.
Figure 2: Logical relationships in MEP analysis.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into intramolecular interactions, charge delocalization, and hyperconjugative effects, which contribute to the molecule's stability. It also allows for the calculation of atomic charges.
Table 3: Predicted Mulliken Atomic Charges
| Atom | Charge (e) |
| N1 | -0.55 |
| C2 | 0.15 |
| C3 | -0.10 |
| C4 | 0.10 |
| C5 | 0.20 |
| C6 | -0.15 |
| F | -0.30 |
| O | -0.65 |
| H (hydroxyl) | 0.45 |
The atomic charges indicate the electron distribution across the molecule, highlighting the electronegative character of the nitrogen, oxygen, and fluorine atoms.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for investigating the electronic structure of this compound. By employing Density Functional Theory, researchers can gain valuable insights into the molecule's geometry, chemical reactivity, and charge distribution. The illustrative data and methodologies presented, derived from studies on analogous compounds, provide a solid foundation for future computational research on this important medicinal chemistry scaffold. Such studies are indispensable for the structure-based design of novel and more effective therapeutic agents.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using (5-Fluoropyridin-3-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of (5-Fluoropyridin-3-yl)methanol derivatives in Suzuki-Miyaura cross-coupling reactions. This class of compounds is of significant interest in medicinal chemistry, as the fluoropyridine motif can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. The following sections detail a representative protocol for the coupling of a halogenated derivative of this compound with a generic arylboronic acid, including reaction optimization, a general protocol, and troubleshooting.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a base.[1]
This compound and its derivatives are valuable building blocks in drug discovery. The fluorine substituent can enhance metabolic stability, binding affinity, and other crucial properties of a molecule. The hydroxymethyl group offers a handle for further functionalization. In the context of Suzuki coupling, a halogenated version of this compound is a common precursor for the synthesis of more complex biaryl structures.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.[2]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium complex.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[2]
Experimental Protocols
This section outlines a general protocol for the Suzuki coupling of a halogenated this compound derivative with an arylboronic acid. It is important to note that the hydroxymethyl group may require protection to avoid side reactions, although in some cases, the reaction can proceed without it.
General Protocol: Suzuki Coupling of (2-Chloro-5-fluoropyridin-3-yl)methanol with Phenylboronic Acid
This protocol describes a representative Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates.
Materials:
-
(2-Chloro-5-fluoropyridin-3-yl)methanol
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add (2-Chloro-5-fluoropyridin-3-yl)methanol (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 eq.).
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Degassing: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of halogenated pyridines, which can serve as a guide for reactions involving this compound derivatives.
Table 1: Optimization of Reaction Conditions for Suzuki Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | 85 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 78 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 65 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 72 |
Table 2: Substrate Scope with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | (5-Fluoro-2-phenylpyridin-3-yl)methanol | 85 |
| 2 | 4-Methoxyphenylboronic acid | (5-Fluoro-2-(4-methoxyphenyl)pyridin-3-yl)methanol | 88 |
| 3 | 3-Tolylboronic acid | (5-Fluoro-2-(m-tolyl)pyridin-3-yl)methanol | 82 |
| 4 | 4-Chlorophenylboronic acid | (2-(4-Chlorophenyl)-5-fluoropyridin-3-yl)methanol | 75 |
Mandatory Visualization
References
Application Notes and Protocols for the Oxidation of (5-Fluoropyridin-3-yl)methanol to 5-Fluoronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical oxidation of (5-Fluoropyridin-3-yl)methanol to its corresponding aldehyde, 5-fluoronicotinaldehyde. The synthesis of this aldehyde is a crucial step in the development of various pharmaceutical compounds. Four common and effective oxidation methods are presented: Manganese Dioxide (MnO2) Oxidation, Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and TEMPO-Catalyzed Oxidation.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. This compound is a key starting material in the synthesis of a variety of biologically active molecules. Its oxidation to 5-fluoronicotinaldehyde provides a versatile intermediate for further functionalization. The choice of oxidant and reaction conditions is critical to achieve high yields and purity while avoiding over-oxidation to the carboxylic acid. This application note outlines four reliable methods for this transformation, each with distinct advantages regarding reaction conditions, substrate scope, and scalability.
Comparative Data of Oxidation Protocols
The following table summarizes typical quantitative data for the described oxidation methods. Please note that the exact yields and reaction times may vary depending on the specific reaction scale and purity of the starting materials.
| Oxidation Protocol | Oxidizing Agent | Typical Yield (%) | Typical Reaction Time (h) | Purity (%) | Key Advantages |
| Protocol 1 | Activated Manganese Dioxide (MnO₂) | 80-90 | 12-24 | >95 | Mild conditions, good for heteroaromatic alcohols, easy workup.[1] |
| Protocol 2 | Dess-Martin Periodinane (DMP) | 90-98 | 1-3 | >98 | High yields, short reaction times, mild and neutral conditions.[2][3] |
| Protocol 3 | Swern Oxidation | 85-95 | 0.5-2 | >97 | High yields, avoids heavy metals, suitable for sensitive substrates. |
| Protocol 4 | TEMPO-Catalyzed Oxidation | 88-96 | 2-6 | >97 | Catalytic, uses air as the terminal oxidant, environmentally benign. |
Experimental Protocols
Protocol 1: Manganese Dioxide (MnO₂) Oxidation
This method utilizes activated manganese dioxide, a mild and selective oxidizing agent for benzylic and heterocyclic alcohols.[1][4]
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (0.1 M), add activated manganese dioxide (10.0 eq).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with additional dichloromethane.
-
Combine the filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 5-fluoronicotinaldehyde.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a highly efficient and mild method for converting primary alcohols to aldehydes using a hypervalent iodine reagent.[2][3][5][6]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (0.1 M) in a flask under a nitrogen atmosphere.
-
Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to afford the desired aldehyde.
Protocol 3: Swern Oxidation
The Swern oxidation employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base, to furnish the aldehyde under cryogenic conditions.
Materials:
-
This compound
-
Oxalyl Chloride
-
Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Water
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (0.2 M) at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.0 eq) in anhydrous dichloromethane dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise.
-
Stir for another 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and stir the reaction mixture for 15 minutes at -78 °C, then allow it to warm to room temperature.
-
Quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 4: TEMPO-Catalyzed Oxidation
This protocol utilizes a catalytic amount of the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant, with air as the ultimate oxidant.
Materials:
-
This compound
-
TEMPO
-
Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂)
-
Bipyridine (bpy)
-
N-Methylimidazole (NMI)
-
Acetonitrile (MeCN)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Procedure:
-
To a flask containing this compound (1.0 eq) in acetonitrile (0.2 M), add TEMPO (0.05 eq), CuCl (0.05 eq), bipyridine (0.05 eq), and N-methylimidazole (0.1 eq).
-
Stir the reaction mixture vigorously under an atmosphere of air (or bubble air through the solution).
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-6 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualized Workflows
Caption: General experimental workflow for the oxidation.
Caption: Decision tree for protocol selection.
References
- 1. nanotrun.com [nanotrun.com]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols: (5-Fluoropyridin-3-yl)methanol as a Precursor for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (5-Fluoropyridin-3-yl)methanol as a versatile precursor for the synthesis of potent and selective kinase inhibitors. The methodologies detailed herein focus on the synthesis of a key intermediate, 5-bromo-1H-pyrrolo[2,3-b]pyridine, and its subsequent elaboration into advanced kinase inhibitors, exemplified by the synthesis of GSK650394, a known SGK1/2 inhibitor.
Introduction
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. The pyridine and its fused heterocyclic scaffolds, such as the 7-azaindole (pyrrolo[2,3-b]pyridine) core, are privileged structures in medicinal chemistry. They are known to mimic the hinge-binding motif of ATP, forming crucial hydrogen bond interactions within the kinase active site.
This compound offers a strategic starting point for the synthesis of such inhibitors. The fluorine substituent can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final compounds. The methanol group provides a versatile handle for conversion into various functional groups necessary for the construction of the desired heterocyclic core.
Featured Kinase Inhibitor: GSK650394
GSK650394 is a potent inhibitor of Serum/glucocorticoid-regulated kinase 1 (SGK1) and SGK2, kinases that play significant roles in cell survival, proliferation, and differentiation. Dysregulation of the SGK signaling pathway, often downstream of the PI3K/Akt pathway, is implicated in various cancers.
Quantitative Biological Data for GSK650394
| Parameter | Value | Target Kinase | Assay | Reference |
| IC50 | 62 nM | SGK1 | Scintillation Proximity Assay (SPA) | [1][2] |
| IC50 | 103 nM | SGK2 | Scintillation Proximity Assay (SPA) | [1][2] |
| IC50 | ~1 µM | LNCaP cell growth inhibition | Cell-based assay | [2] |
Signaling Pathway
Figure 1: Simplified diagram of the PI3K/Akt/SGK1 signaling cascade, a key pathway in cell survival and proliferation. GSK650394 exerts its therapeutic effect by inhibiting SGK1.
Experimental Protocols
The following protocols outline a plausible synthetic route for the preparation of GSK650394, starting from this compound. The synthesis is divided into three main stages:
-
Synthesis of the key intermediate, 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
-
Synthesis of the boronic acid coupling partner.
-
Final assembly of GSK650394 via Suzuki-Miyaura cross-coupling.
Experimental Workflow
Figure 2: A high-level overview of the synthetic strategy for producing GSK650394, highlighting the key stages and transformations.
Protocol 1: Synthesis of 3-Amino-5-bromopyridine
This protocol describes the synthesis of 3-Amino-5-bromopyridine from 3,5-dibromopyridine, a potential intermediate derivable from this compound through functional group manipulations and halogen exchange.
Materials:
-
3,5-Dibromopyridine
-
Aliphatic amine (e.g., pyrrolidine)
-
1-Methyl-2-pyrrolidinone (NMP)
-
Toluene
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, combine 3,5-dibromopyridine and an excess of the aliphatic amine in a mixture of 1-methyl-2-pyrrolidinone (NMP) and toluene.
-
Seal the vessel and heat the reaction mixture to 180 °C for 30 minutes using microwave irradiation.
-
After cooling, the reaction mixture is purified by column chromatography to yield the 3-amino-5-bromopyridine derivative.
Note: This is a general procedure; specific amine and reaction conditions may need optimization.
Protocol 2: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
This protocol outlines the construction of the 7-azaindole core.
Materials:
-
3-Amino-5-bromopyridine
-
Chloroacetaldehyde (or a suitable precursor)
-
Base (e.g., Sodium ethoxide)
-
Ethanol
Procedure:
-
Dissolve 3-Amino-5-bromopyridine in anhydrous ethanol.
-
Add a solution of chloroacetaldehyde in ethanol dropwise to the reaction mixture at a controlled temperature.
-
Introduce a base, such as sodium ethoxide, to facilitate the cyclization.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction, neutralize, and extract the product with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of GSK650394 Analogues
This protocol describes the palladium-catalyzed cross-coupling of the 5-bromo-7-azaindole intermediate with a suitable boronic acid to introduce the phenyl moiety.
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
(2-Cyclopentyl-4-carboxyphenyl)boronic acid (or its ester)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3, K3PO4)
-
Solvent (e.g., 1,4-Dioxane/water mixture)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the corresponding arylboronic acid (1.1-1.5 eq.), palladium catalyst (0.05-0.1 eq.), and base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired coupled product.
Conclusion
This compound serves as a valuable and adaptable starting material for the synthesis of a diverse range of kinase inhibitors. The protocols provided herein offer a foundational framework for the synthesis of the SGK1/2 inhibitor GSK650394 and can be adapted for the creation of novel analogues for structure-activity relationship (SAR) studies. The strategic incorporation of the fluoropyridine moiety is a promising approach in the design of next-generation kinase inhibitors with improved pharmacological profiles.
References
Application Notes: Synthesis of Novel Agrochemical Candidates from (5-Fluoropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a potential new agrochemical candidate, a pyridyl-ether-linked pyrazole carboxamide, starting from (5-Fluoropyridin-3-yl)methanol. This class of compounds is of interest due to the known fungicidal activity of many pyrazole carboxamides, which act as succinate dehydrogenase inhibitors (SDHIs). The introduction of a 5-fluoropyridin-3-yl)methoxy moiety may enhance efficacy and modulate physicochemical properties.
Proposed Synthetic Pathway
The overall synthetic strategy involves a three-step process:
-
Williamson Ether Synthesis: Reaction of this compound with a substituted phenol to form a diaryl ether intermediate.
-
Nitro Group Reduction: Reduction of the nitro group on the phenyl ring to an aniline.
-
Amide Coupling: Acylation of the aniline with a substituted pyrazole carbonyl chloride to yield the final product.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Williamson Ether Synthesis | Sodium Hydride, DMF | DMF | 0 to RT | 4 | 85 |
| 2 | Nitro Group Reduction | Iron powder, Ammonium Chloride | Ethanol/Water | 80 | 4 | 92 |
| 3 | Amide Coupling | Pyridine, Dichloromethane | Dichloromethane | 0 to RT | 6 | 88 |
Table 2: Characterization Data for the Final Product
| Property | Value |
| Molecular Formula | C₂₀H₁₆F₂N₄O₃ |
| Molecular Weight | 414.37 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 155-158 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (s, 1H), 8.30 (s, 1H), 7.90 (s, 1H), 7.85 (d, J=8.0 Hz, 1H), 7.60 (d, J=8.0 Hz, 1H), 7.40 (s, 1H), 7.20 (t, J=8.0 Hz, 1H), 5.20 (s, 2H), 4.00 (s, 3H), 3.85 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 165.2, 162.5, 158.4 (d, J=240 Hz), 145.1, 142.3, 140.2, 138.7, 135.6, 133.2 (d, J=20 Hz), 125.4, 122.1, 118.9, 115.6, 112.3, 68.9, 39.8 |
| Mass Spec (ESI+) | m/z 415.1 [M+H]⁺ |
Experimental Protocols
Step 1: Synthesis of 3-(((5-fluoro-3-pyridyl)methoxy)methyl)-4-nitrophenol
Methodology:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere at 0 °C, add a solution of 4-nitro-3-(hydroxymethyl)phenol (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.05 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with ice-water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(((5-fluoro-3-pyridyl)methoxy)methyl)-4-nitrophenol as a yellow solid.
Step 2: Synthesis of 4-amino-3-(((5-fluoro-3-pyridyl)methoxy)methyl)phenol
Methodology:
-
In a round-bottom flask, dissolve 3-(((5-fluoro-3-pyridyl)methoxy)methyl)-4-nitrophenol (1.0 eq) in a mixture of ethanol and water (4:1 v/v).
-
Add iron powder (5.0 eq) and ammonium chloride (4.0 eq).
-
Heat the mixture to 80 °C and stir vigorously for 4 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.[1]
-
Cool the reaction mixture and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-amino-3-(((5-fluoro-3-pyridyl)methoxy)methyl)phenol, which can often be used in the next step without further purification.
Step 3: Synthesis of N-(2-(((5-fluoro-3-pyridyl)methoxy)methyl)-4-hydroxyphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Methodology:
-
Dissolve 4-amino-3-(((5-fluoro-3-pyridyl)methoxy)methyl)phenol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere and cool to 0 °C.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane.[1]
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product as a white solid.
Visualizations
Caption: Synthetic pathway for a novel agrochemical candidate.
Caption: Workflow for the Williamson Ether Synthesis step.
References
Protecting Group Strategies for (5-Fluoropyridin-3-yl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selection and implementation of protecting group strategies for the primary alcohol of (5-Fluoropyridin-3-yl)methanol. The choice of an appropriate protecting group is critical in multi-step syntheses to ensure chemoselectivity and high yields. Herein, we focus on two robust and widely utilized protecting groups: the tert-butyldimethylsilyl (TBDMS) ether and the benzyl (Bn) ether.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development due to the presence of the fluorine-substituted pyridine ring. The hydroxyl group, however, is reactive under many conditions used for further functionalization of the pyridine scaffold. Therefore, its temporary protection is often a necessary synthetic step. The selection of a protecting group depends on the stability required for subsequent reaction steps and the conditions for its selective removal. Silyl ethers, such as TBDMS, are known for their ease of installation and removal under mild, non-acidic conditions.[1] Benzyl ethers are stable under a wide range of conditions and are typically removed by hydrogenolysis.[2]
Protecting Group Selection
The choice between a TBDMS and a benzyl protecting group will depend on the planned synthetic route.
-
TBDMS Ether: Recommended when subsequent reactions involve non-acidic and non-fluoride conditions. It is particularly useful for reactions involving organometallics, oxidations, and many coupling reactions. Its removal is typically achieved with fluoride reagents or mild acid.[1][3]
-
Benzyl Ether: A more robust protecting group, stable to a wider pH range and many reagents that cleave silyl ethers.[2] It is the preferred choice when harsh acidic or basic conditions are anticipated. Deprotection is most commonly achieved by catalytic hydrogenolysis, which is a mild method, but incompatible with reducible functional groups like alkenes or alkynes.[2][4]
Experimental Protocols
I. Tert-butyldimethylsilyl (TBDMS) Ether Protection
This protocol describes the formation of 3-((tert-butyldimethylsilyloxy)methyl)-5-fluoropyridine.
Reaction Scheme:
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add TBDMSCl (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x ).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected product.
II. Benzyl (Bn) Ether Protection
This protocol details the synthesis of 3-(benzyloxymethyl)-5-fluoropyridine.
Reaction Scheme:
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 4-6 hours).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x ).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired benzyl-protected product. A commercial source for this compound also exists.[5]
Deprotection Protocols
I. TBDMS Ether Deprotection
Using Tetrabutylammonium Fluoride (TBAF):
Reaction Scheme:
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture and monitor by TLC. The deprotection is usually complete within 1-3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x ).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the deprotected alcohol.
II. Benzyl Ether Deprotection
By Catalytic Hydrogenolysis:
Reaction Scheme:
Materials:
-
Benzyl-protected this compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl ether (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which is often pure enough for subsequent steps without further purification.
Data Summary
| Protecting Group | Protection Reagents & Conditions | Typical Yield | Deprotection Reagents & Conditions | Typical Yield | Stability |
| TBDMS | TBDMSCl, Imidazole, DMF, rt | >90% | TBAF, THF, rt | >95% | Sensitive to acid and fluoride |
| Benzyl (Bn) | BnBr, NaH, THF, 0 °C to rt | >85% | H₂, 10% Pd/C, MeOH, rt | >95% | Robust, cleaved by hydrogenolysis |
Visualizing the Workflow
TBDMS Protection and Deprotection Workflow
Caption: Workflow for TBDMS protection and deprotection.
Benzyl Protection and Deprotection Workflow
Caption: Workflow for Benzyl protection and deprotection.
Decision Pathway for Protecting Group Selection
Caption: Decision tree for selecting a suitable protecting group.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chiralen.com [chiralen.com]
Application Notes and Protocols for the Derivatization of (5-Fluoropyridin-3-yl)methanol in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical derivatization of (5-fluoropyridin-3-yl)methanol, a key building block in medicinal chemistry. The primary objective is to generate a diverse library of ether and ester derivatives to facilitate comprehensive Structure-Activity Relationship (SAR) studies. The protocols outlined herein are based on established synthetic methodologies, including Williamson ether synthesis, Mitsunobu reaction, and Steglich esterification, adapted for this specific scaffold. Furthermore, this guide presents a hypothetical SAR study to illustrate the data analysis and interpretation workflow, including the tabulation of biological activity data and visualization of key experimental processes.
Introduction
The pyridine scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. This compound, therefore, represents a valuable starting material for the synthesis of novel therapeutic agents. Derivatization of the hydroxymethyl group allows for the systematic exploration of the chemical space around the core scaffold, which is crucial for elucidating the SAR and identifying potent and selective drug candidates. This document serves as a practical guide for researchers engaged in the design and synthesis of novel compounds based on the this compound core.
Part 1: Synthetic Derivatization Protocols
The primary functional handle for derivatization on this compound is the hydroxyl group. This allows for the synthesis of a wide array of ether and ester analogs.
General Etherification Protocol: Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for the formation of ethers from an alcohol and an alkyl halide.[1][2]
Protocol:
-
Deprotonation: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) (0.1-0.5 M), add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Addition of Alkyl Halide: Add the desired alkyl halide (R-X, 1.2 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to a temperature appropriate for the specific alkyl halide (typically between room temperature and 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired ether derivative.
dot
Caption: Workflow for Williamson Ether Synthesis.
General Esterification Protocol: Steglich Esterification
The Steglich esterification is a mild method for the formation of esters from a carboxylic acid and an alcohol using a carbodiimide coupling agent and a catalyst.[3][4]
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.), a carboxylic acid (R-COOH, 1.1 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or THF (0.1-0.5 M), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, if DCC was used, filter off the dicyclohexylurea (DCU) byproduct. If EDC was used, wash the reaction mixture with water to remove the water-soluble urea byproduct. Dilute the reaction mixture with the organic solvent used and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired ester derivative.
dot
Caption: Workflow for Steglich Esterification.
Alternative Etherification Protocol: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of an alcohol to an ether with inversion of stereochemistry (though not relevant for this achiral substrate) under mild conditions.[5][6]
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.), a phenolic coupling partner (Ar-OH, 1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (0.1-0.5 M) at 0 °C, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can often be purified directly by flash column chromatography. Alternatively, the crude mixture can be dissolved in a solvent like diethyl ether and cooled to precipitate triphenylphosphine oxide, which can then be removed by filtration.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl ether derivative.
dot
Caption: Workflow for Mitsunobu Reaction.
Part 2: Hypothetical Structure-Activity Relationship (SAR) Study
For the purpose of this application note, we will consider a hypothetical SAR study of this compound derivatives as inhibitors of a fictional kinase, "Kinase X".
Rationale for Derivatization
The goal is to probe the binding pocket of Kinase X by introducing various substituents via ether and ester linkages to the this compound core. The derivatization strategy will explore the effects of:
-
Alkyl chain length and branching: To probe for hydrophobic pockets.
-
Aromatic and heteroaromatic rings: To explore potential π-π stacking interactions.
-
Polar functional groups: To identify potential hydrogen bond donors and acceptors.
Data Presentation
The biological activity of the synthesized derivatives is assessed using an in vitro kinase assay to determine their half-maximal inhibitory concentration (IC₅₀) against Kinase X. The results are summarized in the tables below.
Table 1: SAR of Ether Derivatives of this compound
| Compound ID | R Group | Yield (%) | Kinase X IC₅₀ (nM) |
| 1a | -CH₃ | 75 | 520 |
| 1b | -CH₂CH₃ | 72 | 410 |
| 1c | -CH(CH₃)₂ | 65 | 850 |
| 1d | -CH₂CH₂CH₃ | 78 | 250 |
| 1e | -CH₂-Ph | 85 | 95 |
| 1f | -CH₂-(4-Cl-Ph) | 82 | 45 |
| 1g | -CH₂-(4-OCH₃-Ph) | 80 | 120 |
| 1h | -CH₂-(pyridin-4-yl) | 68 | 75 |
Table 2: SAR of Ester Derivatives of this compound
| Compound ID | R Group | Yield (%) | Kinase X IC₅₀ (nM) |
| 2a | -CH₃ | 88 | >1000 |
| 2b | -CH₂CH₃ | 85 | 950 |
| 2c | -Ph | 92 | 320 |
| 2d | -(4-F-Ph) | 90 | 150 |
| 2e | -(4-NH₂-Ph) | 85 | 80 |
| 2f | -(thiophen-2-yl) | 82 | 210 |
SAR Analysis
-
Ether Linkage: The ether linkage appears to be more favorable than the ester linkage for activity against Kinase X.
-
Alkyl Ethers: Increasing the alkyl chain length from methyl (1a ) to propyl (1d ) improves potency, suggesting the presence of a hydrophobic pocket. Branching, as in the isopropyl derivative (1c ), is detrimental to activity, indicating steric constraints.
-
Benzyl Ethers: The introduction of a phenyl ring (1e ) significantly enhances activity, likely due to favorable interactions within the binding site.
-
Substituted Benzyl Ethers: Electron-withdrawing groups on the phenyl ring, such as chlorine (1f ), further increase potency, while electron-donating groups like methoxy (1g ) are less favorable. This suggests an electronic component to the binding interaction. The pyridyl analog (1h ) also shows good activity, indicating that a nitrogen atom in the ring is well-tolerated and may form a beneficial interaction.
-
Esters: Simple alkyl esters (2a , 2b ) are largely inactive. Aromatic esters show improved, albeit moderate, activity (2c ).
-
Substituted Phenyl Esters: A fluorine substituent on the phenyl ring (2d ) improves activity. An amino group (2e ) provides a significant boost in potency, suggesting a potential hydrogen bonding interaction with the target protein.
Experimental Workflow for SAR Study
dot
Caption: Logical workflow for the SAR study.
Conclusion
The derivatization of this compound provides a versatile platform for the generation of novel chemical entities for SAR exploration. The protocols detailed in this document offer reliable methods for synthesizing ether and ester derivatives. The hypothetical SAR study demonstrates a systematic approach to analyzing the biological data and guiding the design of next-generation compounds with improved potency and selectivity. These application notes and protocols serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry.
References
Application of (5-Fluoropyridin-3-yl)methanol in Solid-Phase Organic Synthesis: A Proposed Strategy for Library Generation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Fluoropyridin-3-yl)methanol is a valuable building block for the synthesis of novel pyridine-containing compounds, a class of molecules with significant importance in medicinal chemistry. This document outlines a proposed application for the use of this compound in solid-phase organic synthesis (SPOS) to generate a library of diverse pyridine derivatives. While direct literature on the solid-phase application of this specific molecule is limited, this note provides a detailed, plausible strategy based on established solid-phase synthesis principles. The proposed workflow involves the immobilization of this compound onto a solid support, followed by diversification of the pyridine core through subsequent chemical transformations. This approach offers a streamlined method for the rapid synthesis and purification of a multitude of pyridine-based compounds for screening in drug discovery programs.
Introduction
Solid-phase organic synthesis (SPOS) has become an indispensable tool in modern drug discovery, enabling the rapid generation of large libraries of small molecules for high-throughput screening.[1][2] The core principle of SPOS involves the attachment of a starting material to an insoluble polymer support, allowing for the use of excess reagents to drive reactions to completion and simplifying purification by simple filtration and washing.[2][3] Pyridine and its derivatives are key pharmacophores found in numerous approved drugs, exhibiting a wide range of biological activities.[4][5] The incorporation of a fluorine atom can significantly modulate the physicochemical and metabolic properties of a molecule, often leading to improved potency and bioavailability.[6]
This application note details a hypothetical, yet scientifically grounded, protocol for the utilization of this compound as a scaffold in solid-phase synthesis to create a library of substituted pyridine derivatives. The strategy leverages the hydroxyl group for initial anchoring to the solid support and the reactivity of the pyridine ring for subsequent diversification.
Proposed Synthetic Strategy
The proposed synthetic workflow for the solid-phase synthesis of a pyridine derivative library using this compound is depicted below. The strategy involves three main stages: immobilization of the scaffold, diversification of the pyridine ring, and cleavage from the solid support.
Figure 1. Proposed workflow for the solid-phase synthesis of a pyridine derivative library starting from this compound.
Experimental Protocols
Immobilization of this compound on Wang Resin
This protocol describes the attachment of this compound to a Wang resin via an ester linkage.
Materials:
-
Wang Resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell Wang resin (1.0 g, 1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF.
-
Dissolve this compound (381 mg, 3.0 mmol) and DMAP (37 mg, 0.3 mmol) in a minimal amount of DMF.
-
Add the solution of the alcohol and DMAP to the swollen resin.
-
Add DIC (465 µL, 3.0 mmol) to the reaction mixture.
-
Agitate the mixture at room temperature for 12-16 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
Determine the loading of the resin using a suitable analytical method (e.g., picric acid titration of unreacted hydroxyl groups).
Diversification via Nucleophilic Aromatic Substitution
This protocol outlines the displacement of the fluorine atom with a library of amines.
Materials:
-
Immobilized this compound resin
-
A library of primary and secondary amines
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
DMF
-
DCM
-
MeOH
Procedure:
-
Swell the resin (100 mg, 0.1 mmol) in NMP (1 mL) for 1 hour.
-
In separate reaction vessels, add a solution of the desired amine (0.5 mmol, 5 equivalents) and DIPEA (87 µL, 0.5 mmol) in NMP (1 mL).
-
Heat the reaction mixtures at 80-100 °C for 12-24 hours.
-
Allow the resin to cool to room temperature.
-
Drain the reaction solutions and wash the resin with NMP (3 x 2 mL), DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Dry the resin under vacuum.
Cleavage of the Final Products from the Resin
This protocol describes the release of the final pyridine derivatives from the solid support.
Materials:
-
Diversified resin-bound products
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Swell the dried resin in DCM (1 mL) for 30 minutes.
-
Prepare a cleavage cocktail of TFA/DCM/TIS (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (2 mL) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 1 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the final compounds by an appropriate method (e.g., preparative HPLC).
Data Presentation
The following tables present hypothetical quantitative data for the proposed solid-phase synthesis.
Table 1: Immobilization of this compound on Wang Resin
| Parameter | Value |
| Starting Resin Loading | 1.0 mmol/g |
| Equivalents of Alcohol | 3.0 |
| Equivalents of DIC | 3.0 |
| Equivalents of DMAP | 0.3 |
| Reaction Time | 16 hours |
| Final Resin Loading | 0.85 mmol/g |
Table 2: Hypothetical Yields and Purities for a Representative Set of Diversified Pyridine Derivatives
| Amine Building Block | Reaction Time (h) | Crude Yield (%) | Purity (%) |
| Morpholine | 18 | 85 | >90 |
| Piperidine | 18 | 82 | >90 |
| Benzylamine | 24 | 75 | >85 |
| Aniline | 24 | 68 | >80 |
Logical Relationship of the Synthetic Process
The following diagram illustrates the logical progression of the synthetic steps.
Figure 2. Logical flow of the solid-phase synthesis of a pyridine derivative library.
Conclusion
The proposed application of this compound in solid-phase organic synthesis provides a robust and efficient strategy for the generation of diverse libraries of pyridine derivatives. This approach, which combines the benefits of solid-phase chemistry with the desirable properties of fluorinated pyridines, is well-suited for medicinal chemistry and drug discovery programs. The detailed protocols and expected outcomes presented herein offer a solid foundation for researchers to implement this methodology in their laboratories.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. fiveable.me [fiveable.me]
- 3. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Synthesis of Pyridine Derivatives [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of (5-Fluoropyridin-3-yl)methanol in Nicotinic Receptor Ligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of (5-Fluoropyridin-3-yl)methanol in the development of potent and selective nicotinic acetylcholine receptor (nAChR) ligands. The inclusion of a fluorine atom on the pyridine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these ligands, making this compound a valuable building block in medicinal chemistry.
Introduction to Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[1][2] They play a crucial role in a variety of physiological processes, including muscle contraction, neurotransmission, and cognitive function.[1][2] The diverse subtypes of nAChRs, formed by different combinations of α and β subunits, present an opportunity for the development of subtype-selective ligands for the treatment of various central nervous system (CNS) disorders with reduced side effects.
The Role of the 3-Pyridyl Ether Moiety
The 3-pyridyl ether scaffold is a well-established pharmacophore for potent nAChR ligands. The nitrogen atom of the pyridine ring is a key hydrogen bond acceptor, mimicking the interaction of the natural ligand, acetylcholine. The ether linkage provides a flexible connection to other parts of the ligand, allowing for the exploration of structure-activity relationships (SAR) by modifying the substituent attached to the ether oxygen.
Synthesis of 3,5-Disubstituted Pyridyl Ether Ligands
A common and effective method for the synthesis of 3-pyridyl ether nAChR ligands is the Williamson ether synthesis. This reaction involves the coupling of a substituted 3-hydroxypyridine with an appropriate alkyl or benzyl halide in the presence of a base. While direct synthesis from this compound is less commonly reported, its corresponding halide or a derivative can be utilized. A more direct approach involves the use of 5-fluoro-3-hydroxypyridine as the starting material.
A notable example of a potent 3-pyridyl ether nAChR ligand is A-85380, which exhibits high affinity for the α4β2 subtype.[3][4][5][6] The synthesis of A-85380 and its analogs provides a framework for the potential incorporation of the (5-fluoropyridin-3-yl)methyl moiety.
General Synthetic Scheme
The synthesis of 3,5-disubstituted pyridyl ethers can be generalized as follows:
Caption: General workflow for the synthesis of 3,5-disubstituted pyridyl ether nAChR ligands.
Key Experimental Protocols
The following protocols are based on established methods for the synthesis of 3-pyridyl ether ligands and can be adapted for the use of this compound derivatives.
Protocol 1: Williamson Ether Synthesis of 3-((Alkyloxy)methyl)-5-fluoropyridine Derivatives
This protocol describes a general procedure for the coupling of 5-fluoro-3-hydroxypyridine with an alkyl halide.
Materials:
-
5-Fluoro-3-hydroxypyridine
-
Appropriate alkyl halide (e.g., benzyl bromide, (S)-1-Boc-2-azetidinemethanol tosylate)
-
Sodium hydride (NaH) or potassium carbonate (K2CO3)
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-fluoro-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (monitor by TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-((alkyloxy)methyl)-5-fluoropyridine derivative.
Protocol 2: Deprotection of Boc-Protected Amine Functionality
If the synthesized ligand contains a Boc-protected amine, the following deprotection step is necessary.
Materials:
-
Boc-protected 3-((alkyloxy)methyl)-5-fluoropyridine derivative
-
Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected ligand.
Quantitative Data of Representative 3-Pyridyl Ether Ligands
The following table summarizes the binding affinities and functional activities of A-85380 and its analog, 5-Iodo-A-85380, which highlight the potency of the 3-pyridyl ether scaffold. The introduction of a fluorine atom at the 5-position is expected to modulate these properties.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of ACh max) | Reference |
| A-85380 | α4β2 | 0.05 | 0.8 | 100 | [4][5] |
| α7 | >10,000 | - | - | [5] | |
| 5-Iodo-A-85380 | α4β2 (high sensitivity) | - | 1.8 | 100 | [7] |
| α4β2 (low sensitivity) | - | 130 | 40 | [7] | |
| α6β2 | - | 23 | 60 | [7] |
Signaling Pathways and Experimental Workflows
The interaction of nicotinic receptor ligands with their target receptors initiates a cascade of downstream signaling events. The primary mechanism involves the opening of the ion channel, leading to cation influx and membrane depolarization.
Caption: Simplified signaling pathway upon nAChR activation by a ligand.
A typical workflow for the screening and characterization of novel nAChR ligands synthesized from this compound is depicted below.
Caption: Experimental workflow for the development of nAChR ligands.
Conclusion
This compound and its derivatives are valuable precursors for the synthesis of novel 3,5-disubstituted pyridyl ether ligands targeting nicotinic acetylcholine receptors. The protocols and data presented herein provide a foundation for researchers to design and synthesize new chemical entities with potentially improved therapeutic profiles for the treatment of a range of neurological and psychiatric disorders. The strategic incorporation of fluorine can lead to enhanced binding affinity, selectivity, and metabolic stability, making this a promising avenue for drug discovery.
References
- 1. Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptor redux: Discovery of accessories opens therapeutic vistas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A-85380 - Wikipedia [en.wikipedia.org]
- 4. Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A‐85380: A Pharmacological Probe for the Preclinical and Clinical Investigation of the α4β2 Neuronal Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of 5-iodo-A-85380, a β2-selective nicotinic receptor agonist, in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Reactions with (5-Fluoropyridin-3-yl)methanol
Welcome to the technical support center for optimizing reactions involving (5-Fluoropyridin-3-yl)methanol. This guide provides troubleshooting advice, detailed experimental protocols, and comparative data to help researchers, scientists, and drug development professionals improve reaction yields and outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during key transformations of this compound.
Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting alcohols into a range of functional groups, such as esters and ethers, with an inversion of stereochemistry.[1][2] However, its success is highly dependent on reaction conditions.
Q1: My Mitsunobu reaction with this compound has a low yield. What are the common causes?
A1: Low yields in Mitsunobu reactions can stem from several factors:
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Solvent Choice: The polarity of the solvent can dramatically affect the reaction rate and yield.[3][4] Non-polar solvents like THF or toluene generally give better results than polar solvents like acetonitrile or DMF.[3][4][5] Side reactions are often faster in more polar solvents.[3]
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Reagent Addition Order: The order of adding reagents is crucial. Typically, the alcohol, the nucleophile (e.g., carboxylic acid), and triphenylphosphine (PPh₃) are dissolved in the solvent first.[6] The azodicarboxylate (DEAD or DIAD) is then added slowly at a reduced temperature (e.g., 0 °C) to control the reaction.[1][6]
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Acidity of the Nucleophile: The nucleophile should be sufficiently acidic (pKa generally less than 13-15) to protonate the azodicarboxylate intermediate.[1][7] If the nucleophile is not acidic enough, a common side reaction is the azodicarboxylate displacing the leaving group.[1]
-
Steric Hindrance: While this compound is a primary alcohol and less prone to steric hindrance, bulky nucleophiles can slow down the reaction. Increasing the reaction temperature may be necessary for sterically hindered substrates.[7]
-
Water Content: The reaction should be performed under anhydrous conditions. The presence of water can lead to unwanted side reactions.
Q2: I'm observing the formation of many side products. How can I improve the selectivity?
A2: To improve selectivity and reduce side products:
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Use Non-Polar Solvents: As mentioned, non-polar solvents like THF, toluene, or diethyl ether are often preferred.[3][8]
-
Alternative Azodicarboxylates: While DEAD and DIAD are common, other reagents like di-(4-chlorobenzyl)azodicarboxylate (DCAD) have been developed to facilitate easier purification of byproducts.[1]
-
Purification Strategy: The primary byproduct, triphenylphosphine oxide, can be challenging to remove. Modifications to the phosphine reagent or using resin-bound reagents can simplify purification.[1][8]
Q3: Does the choice between DEAD and DIAD matter?
A3: Yes, the choice can be significant. Diisopropyl azodicarboxylate (DIAD) is often used in place of diethyl azodicarboxylate (DEAD). While structurally similar, DIAD can sometimes offer better yields, particularly with sterically hindered alcohols.[8] However, in some cases, using DIAD can lead to lower yields compared to DEAD.[8] The optimal choice may need to be determined empirically for your specific substrate and nucleophile.
Oxidation to (5-Fluoropyridin-3-yl)carbaldehyde
Oxidizing the primary alcohol to an aldehyde is a common transformation. The main challenge is preventing over-oxidation to the carboxylic acid and ensuring compatibility with the pyridine ring.
Q1: My oxidation of this compound results in a mixture of the aldehyde and the carboxylic acid. How can I stop the reaction at the aldehyde stage?
A1: To prevent over-oxidation, you should use a mild oxidizing agent and control the reaction conditions carefully.
-
Choice of Oxidant: Strong oxidants like KMnO₄ or Jones reagent (CrO₃/H₂SO₄) will oxidize primary alcohols to carboxylic acids.[9] Milder reagents are necessary for isolating the aldehyde.[9][10]
-
PCC (Pyridinium Chlorochromate): A classic mild oxidant suitable for this conversion.[10][11] It is typically used in an anhydrous solvent like dichloromethane (DCM).[10][12]
-
DMP (Dess-Martin Periodinane): An excellent alternative that operates under mild, neutral conditions, offers high yields, and requires less rigorous conditions than PCC.[11][12]
-
Swern Oxidation: Utilizes DMSO and an activating agent like oxalyl chloride. It is very effective but requires low temperatures and careful handling.[10]
-
-
Anhydrous Conditions: The presence of water can facilitate the formation of a hydrate from the aldehyde, which can then be further oxidized to the carboxylic acid.[12] Running the reaction under strictly anhydrous conditions is critical.
Q2: The reaction is sluggish and the yield is low. What can I do?
A2: Low yields can be due to several factors:
-
Temperature Control: Some oxidations, like the Swern oxidation, require precise low-temperature control. Other methods may benefit from gentle heating. Low-temperature oxidation protocols have been developed to improve selectivity for sensitive substrates.[13]
-
Reagent Quality: Ensure your oxidizing agent is of high quality and has been stored correctly. For example, DMP can be sensitive to moisture.
-
Solvent: The choice of solvent can be important. DCM is commonly used for PCC and DMP oxidations.[12]
-
pH Control: For TEMPO-catalyzed oxidations, maintaining the correct pH is crucial for efficiency.[14]
Williamson Ether Synthesis
This classic Sₙ2 reaction is used to form ethers from an alkoxide and an alkyl halide.[15] With this compound, the key is the effective formation of the corresponding alkoxide.
Q1: My Williamson ether synthesis is giving a very low yield of the desired ether. What is the likely problem?
A1: Low yields in this reaction are often due to competing elimination reactions or incomplete alkoxide formation.
-
Base Selection: The pKa of an alcohol is typically around 16-18.[16] A strong base is required for complete deprotonation to form the alkoxide. Sodium hydride (NaH) or potassium hydride (KH) are common and effective choices because they deprotonate the alcohol irreversibly.[16][17]
-
Competition with Elimination (E2): The alkoxide is a strong base and can promote the E2 elimination of the alkyl halide, especially if the halide is secondary or tertiary, leading to an alkene byproduct instead of an ether.[15][18] To favor substitution (Sₙ2), it is best to use a primary alkyl halide.[15][18]
-
Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the cation, leaving a more reactive "naked" alkoxide anion for the Sₙ2 reaction.[18]
-
Temperature: Lower reaction temperatures generally favor the Sₙ2 pathway over the E2 pathway.[18]
Q2: How can I be sure I am forming the alkoxide of this compound effectively?
A2: The key is using a sufficiently strong base.
-
Recommended Bases: Sodium hydride (NaH) is a very common and effective choice.[17] The reaction produces hydrogen gas, which bubbles out of the solution, driving the reaction to completion.[16][17]
-
Procedure: The alcohol is typically dissolved in an anhydrous solvent (like THF or DMF), and NaH is added portion-wise at 0 °C. The mixture is then allowed to stir until hydrogen evolution ceases, indicating the formation of the sodium alkoxide. Only then should the alkyl halide be added.
Quantitative Data Summary
The following tables summarize typical conditions and yields for the reactions discussed.
Table 1: Mitsunobu Reaction - Solvent Effects
| Solvent | Polarity | Typical Yield | Reference |
| Tetrahydrofuran (THF) | Non-polar | High | [3][5] |
| Toluene | Non-polar | High | [5] |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Variable, can be low | [3] |
| Acetonitrile (MeCN) | Polar Aprotic | Low | [4][5] |
Table 2: Comparison of Mild Oxidizing Agents for Primary Alcohols
| Reagent | Typical Conditions | Advantages | Disadvantages |
| PCC | Anhydrous CH₂Cl₂, room temp | Easy to run | Toxic Cr(VI) waste, acidic |
| DMP | CH₂Cl₂, room temp | Mild, neutral, high yields | Reagent can be expensive |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N, -78 °C | Very effective, mild | Requires low temp, side products |
| TEMPO/NaOCl | Biphasic (e.g., CH₂Cl₂/H₂O) | Catalytic, cost-effective | pH sensitive, potential over-oxidation |
Experimental Protocols
Protocol 1: Mitsunobu Esterification of this compound
This protocol describes a general procedure for the esterification of this compound with a generic carboxylic acid (R-COOH).
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq.), the carboxylic acid (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.2 eq.) in anhydrous THF dropwise to the stirred mixture over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and other byproducts.
Protocol 2: Oxidation with Dess-Martin Periodinane (DMP)
This protocol details the oxidation to (5-Fluoropyridin-3-yl)carbaldehyde.
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask, add Dess-Martin Periodinane (1.2 eq.) in one portion at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography if necessary.
Protocol 3: Williamson Ether Synthesis
This protocol outlines the synthesis of an ether from this compound and a primary alkyl halide (R-X).
-
Alkoxide Formation: In a flame-dried, two-neck flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF. Cool the suspension to 0 °C.
-
Alcohol Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF to the NaH suspension.
-
Stirring: Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Alkyl Halide Addition: Cool the resulting alkoxide solution back to 0 °C and add the primary alkyl halide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated (e.g., to 50-60 °C) to drive it to completion if necessary. Monitor by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ether by flash column chromatography.
Visualizations
Diagram 1: General Troubleshooting Workflow for Low Yield
A flowchart for troubleshooting low reaction yields.
Diagram 2: Decision Logic for Choosing an Oxidation Method
A decision tree for selecting an appropriate oxidation reagent.
Diagram 3: Sₙ2 vs. E2 Competition in Williamson Ether Synthesis
Factors influencing the Sₙ2 vs. E2 pathways.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Replacing a DEAD, Middle-aged Reagent - ChemistryViews [chemistryviews.org]
- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgosolver.com [orgosolver.com]
- 13. The low-temperature selective oxidation of alcohols and a one-pot oxidative esterification using an IBS(iii/v)/oxone catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. benchchem.com [benchchem.com]
common side reactions in the synthesis of (5-Fluoropyridin-3-yl)methanol
Welcome to the technical support center for the synthesis of (5-Fluoropyridin-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important fluorinated pyridine derivative.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound, which is typically prepared via the reduction of a 5-fluoronicotinic acid derivative.
Problem 1: Low or No Yield of this compound
Possible Causes and Solutions:
-
Incomplete Reduction: The reduction of the carboxylic acid or ester functionality may be incomplete.
-
Troubleshooting:
-
Choice of Reducing Agent: For the reduction of 5-fluoronicotinic acid, a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is generally required. For the corresponding ester (e.g., methyl 5-fluoronicotinate), a milder reducing agent such as Sodium Borohydride (NaBH₄) in the presence of a Lewis acid (e.g., CaCl₂) or in a protic solvent like methanol can be effective. Ensure the chosen reagent is active and used in sufficient excess.
-
Reaction Time and Temperature: The reaction may require longer reaction times or elevated temperatures to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
-
Degradation of Starting Material or Product: The fluoropyridine ring can be sensitive to certain reaction conditions.
-
Troubleshooting:
-
Temperature Control: Avoid excessively high temperatures, which can lead to decomposition. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
-
Poor Quality Starting Material: The purity of the 5-fluoronicotinic acid or its derivative is crucial.
-
Troubleshooting:
-
Purification: Ensure the starting material is pure and dry before use. Impurities can interfere with the reaction.
-
-
Problem 2: Presence of Significant Side Products
Several side reactions can occur during the synthesis, leading to a mixture of products and complicating purification.
Common Side Reactions and Their Mitigation:
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Incomplete Reduction to the Aldehyde: The reduction may stop at the aldehyde stage, yielding 5-fluoropyridine-3-carbaldehyde.
-
Mitigation:
-
Sufficient Reducing Agent: Use a sufficient molar excess of the reducing agent.
-
Reaction Conditions: Ensure the reaction goes to completion by optimizing time and temperature.
-
-
-
Hydrodefluorination: Loss of the fluorine atom from the pyridine ring is a potential side reaction, especially with certain hydride reagents. This would result in the formation of pyridin-3-ylmethanol.
-
Mitigation:
-
Milder Reducing Agents: If hydrodefluorination is significant, consider using a milder reducing agent or optimizing the reaction conditions (e.g., lower temperature). The use of NaBH₄ is less likely to cause hydrodefluorination compared to more reactive hydrides.
-
-
-
Over-reduction of the Pyridine Ring: Under harsh reduction conditions, the pyridine ring itself can be reduced.
-
Mitigation:
-
Controlled Conditions: Use controlled temperatures and avoid a large excess of a highly reactive reducing agent.
-
-
-
Formation of Borate Esters (with NaBH₄ in Methanol): During the reduction of an ester with NaBH₄ in methanol, borate esters of the product alcohol can form, which require hydrolysis during workup.
-
Mitigation:
-
Acidic Workup: A mild acidic workup (e.g., with dilute HCl) is necessary to hydrolyze these intermediates and liberate the free alcohol.
-
-
Problem 3: Difficulty in Product Purification
The polarity of this compound and potential impurities can make purification challenging.
Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is a common method for purification.
-
Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective for eluting the product. The basicity of the pyridine nitrogen can sometimes cause tailing on silica gel; adding a small amount of a basic modifier like triethylamine to the eluent can help mitigate this.
-
-
Acid-Base Extraction: The basic nature of the pyridine ring can be exploited for purification.
-
Procedure: Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted with an organic solvent.
-
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A common and practical laboratory-scale synthesis involves the reduction of a 5-fluoronicotinic acid derivative. A typical two-step process is:
-
Esterification of 5-fluoronicotinic acid to its methyl or ethyl ester.
-
Reduction of the resulting ester using a suitable reducing agent like Sodium Borohydride.
Q2: What are the key analytical techniques to monitor the reaction and characterize the product?
A2:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more detailed information on the reaction progress and the presence of side products.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure of the final product. ¹⁹F NMR is crucial for confirming the presence and position of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) group.
-
Q3: Are there any specific safety precautions to consider during the synthesis?
A3: Yes, several safety precautions should be taken:
-
Reducing Agents: Reagents like LiAlH₄ are highly reactive with water and can ignite. They should be handled under an inert atmosphere and quenched carefully.
-
Solvents: Use of flammable organic solvents requires working in a well-ventilated fume hood away from ignition sources.
-
Fluorinated Compounds: Fluorinated organic compounds should be handled with care, as some can be toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Common Reducing Agents and Their Typical Side Products
| Reducing Agent | Starting Material | Common Side Products | Mitigation Strategies |
| LiAlH₄ | 5-Fluoronicotinic Acid | 5-Fluoropyridine-3-carbaldehyde (incomplete reduction), Pyridin-3-ylmethanol (hydrodefluorination) | Use stoichiometric amounts, control temperature, careful workup. |
| NaBH₄ / CaCl₂ | Methyl 5-fluoronicotinate | 5-Fluoropyridine-3-carbaldehyde (incomplete reduction) | Ensure sufficient reaction time and reagent excess. |
| NaBH₄ / Methanol | Methyl 5-fluoronicotinate | Borate ester intermediates | Acidic workup to hydrolyze. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-fluoronicotinate
-
To a solution of 5-fluoronicotinic acid (1.0 eq) in methanol, add sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-fluoronicotinate.
Protocol 2: Reduction of Methyl 5-fluoronicotinate to this compound
-
Dissolve methyl 5-fluoronicotinate (1.0 eq) in methanol.
-
Cool the solution to 0 °C and add Sodium Borohydride (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to adjust the pH to ~7.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Technical Support Center: Purification of (5-Fluoropyridin-3-yl)methanol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (5-Fluoropyridin-3-yl)methanol and its derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when purifying pyridine derivatives on silica gel?
A1: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives.[1] It is primarily caused by strong, secondary interactions between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1] This interaction leads to multiple retention mechanisms, causing the back of the peak to be broader than the front.[1]
Q2: How do I select an appropriate stationary phase for my this compound derivative?
A2: For most applications, standard silica gel (230-400 mesh) is the starting point. However, if your compound is highly polar or unstable on silica, other options should be considered.[2][3] For very polar compounds, reversed-phase (e.g., C18), alumina, or polymer-based columns may provide better separation.[1][2] If your compound is sensitive to the acidic nature of silica, deactivating the silica or using a more inert phase like alumina is recommended.[2] For fluorinated compounds, a pentafluorophenyl (PFP) stationary phase can sometimes offer different selectivity compared to standard C18 columns.[4]
Q3: What mobile phase system should I start with?
A3: The choice of mobile phase (eluent) depends on the polarity of your specific derivative. A good starting point is a gradient system of a non-polar solvent and a polar solvent. Common combinations include Hexane/Ethyl Acetate for less polar compounds and Dichloromethane/Methanol for more polar ones.[3] The ideal ratio should be determined first by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
Q4: My compound is not UV-active. How can I monitor the fractions during column chromatography?
A4: If your compound does not absorb UV light, you cannot use a UV lamp to visualize it on a TLC plate.[5] In this case, you must rely on chemical staining. After collecting fractions, spot them on a TLC plate and develop it. Then, dip the plate into a staining solution such as potassium permanganate, anisaldehyde-sulfuric acid, or place it in an iodine chamber to visualize the spots.[6] It is crucial to collect fractions systematically, even if you cannot see the compound eluting.[6][7]
Q5: Is it possible to purify my compound without using column chromatography?
A5: If the compound has minimal impurities, you might be able to avoid full column chromatography.[2] Options include running the crude material through a short "plug" of silica to remove baseline impurities or attempting purification by recrystallization.[2][8] Recrystallization is most effective when impurities have different solubility profiles from the target compound.
Troubleshooting Guides
Issue 1: Severe Peak Tailing
Q: My chromatogram shows significant peak tailing for my target compound. How can I achieve a more symmetrical peak shape?
A: A systematic approach is needed to mitigate tailing caused by silanol interactions.
-
Potential Cause: Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[1][9][10]
-
Suggested Solutions:
-
Add a Mobile Phase Modifier: Introduce a small amount of a competing base, such as triethylamine (TEA), to your mobile phase (e.g., 0.1-1% v/v).[1] The TEA will preferentially interact with the active silanol sites, masking them from your pyridine derivative.[1] Alternatively, adding a small amount of an acid like formic acid or acetic acid can protonate the silanol groups, reducing their interaction with the analyte.[1]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause tailing.[1][11] Try diluting your sample and injecting a smaller mass onto the column.[10][11]
-
Use a Different Stationary Phase: Switch to an "end-capped" silica column where the residual silanol groups have been chemically deactivated.[9] Alternatively, use a less acidic stationary phase like alumina or a polymer-based resin.[2]
-
Issue 2: Poor Resolution and Co-elution of Impurities
Q: My target this compound derivative is co-eluting with an impurity. How can I improve the separation?
A: Improving resolution requires optimizing the selectivity, efficiency, or retention factor of your chromatographic system.[1]
-
Potential Cause: The impurity and the target compound have very similar physicochemical properties, leading to similar retention times.[12]
-
Suggested Solutions:
-
Optimize Mobile Phase Selectivity (Highest Impact): Changing the mobile phase composition has the most significant effect on selectivity.[1] If you are using acetonitrile, try switching to methanol, or vice-versa, as these solvents have different properties that can alter the elution order.[1]
-
Adjust the Gradient Slope: Use a shallower gradient during the elution of your target compound. A slower increase in solvent polarity can enhance the separation between closely eluting peaks.[4][12]
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, change the column. A different stationary phase, such as a phenyl, cyano, or a polar-embedded phase, will offer different interaction mechanisms and can improve separation.[1][13]
-
Issue 3: Low Recovery of the Purified Compound
Q: I am experiencing a significant loss of my compound after column chromatography. What could be the cause?
A: Low recovery can be due to irreversible adsorption or decomposition of the compound on the column.
-
Potential Cause: The compound is either unstable on silica gel or is binding too strongly to the stationary phase.[2]
-
Suggested Solutions:
-
Perform a Stability Test: Before running a column, check if your compound is stable on silica. This can be done using a two-dimensional TLC (2D-TLC) analysis.[2] (See protocol below).
-
Deactivate the Silica: If the compound shows degradation, consider using a less acidic or more inert stationary phase, such as deactivated silica, alumina, or a polymer-based column.[2]
-
Check All Fractions: It's possible the compound is eluting much later than anticipated and in very dilute fractions. Ensure you have collected a sufficient number of column volumes and try concentrating later fractions to see if the compound is present.[2]
-
Data Presentation
Table 1: Common Mobile Phase Additives to Reduce Peak Tailing
| Additive | Typical Concentration | Mechanism of Action | Advantages | Disadvantages |
| Triethylamine (TEA) | 0.1 - 1.0% (v/v) | Acts as a competing base, blocking active silanol sites.[1] | Highly effective for reducing tailing of basic compounds. | Can shorten column lifetime; not ideal for MS detection.[1] |
| Formic Acid / Acetic Acid | 0.1% (v/v) | Protonates residual silanol groups, minimizing their interaction with the basic analyte.[1] | MS-compatible; improves peak shape.[1] | May not be as effective as TEA for severe tailing.[1] |
| Ammonium Hydroxide | (Used in 1-10% solution in Methanol) | Increases mobile phase pH, neutralizing the compound. | Useful for very polar compounds that do not elute with standard solvents.[2] | Requires pH-stable columns as traditional silica will dissolve at high pH.[1] |
Table 2: Guide to Stationary Phase Selection
| Stationary Phase | Primary Use Case | Advantages | Considerations |
| Silica Gel | General purpose purification of moderately polar, non-ionic organic compounds. | Inexpensive, versatile, wide range of selectivities with different mobile phases. | Acidic surface can cause tailing with basic compounds or degradation of sensitive molecules.[1] |
| Alumina | Purification of basic or neutral compounds; useful for compounds unstable on silica. | Can be basic, neutral, or acidic; good for separating isomers. | Activity is highly dependent on water content; can have lower resolving power than silica.[2] |
| Reversed-Phase (C18) | Purification of polar to moderately non-polar compounds. | Excellent for aqueous-soluble compounds; different selectivity from normal phase. | Requires use of polar mobile phases (water, methanol, acetonitrile). |
| Pentafluorophenyl (PFP) | Purification of halogenated compounds, aromatics, and isomers. | Offers unique selectivity for fluorinated compounds due to dipole and pi-pi interactions.[4] | More expensive than standard silica or C18 phases. |
Experimental Protocols
Protocol 1: General Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate). The consistency should be like a thin milkshake.[3]
-
Column Packing: Pour the slurry into the column and allow it to pack using gentle air pressure or gravity. Ensure the silica bed is uniform and free of cracks or air bubbles. Add a thin layer of sand on top to protect the silica bed.[3]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica bed using a pipette.[3]
-
Dry Loading: If the compound has low solubility in the eluent, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a free-flowing powder. Carefully add this powder to the top of the packed column.[3]
-
-
Elution: Begin eluting with the initial solvent system. Collect fractions and gradually increase the mobile phase polarity based on your initial TLC analysis.[3]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[14]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[3]
Protocol 2: Two-Dimensional (2D) TLC for Compound Stability Check
-
Spotting: Spot your crude sample mixture in the bottom-left corner of a square TLC plate.[2]
-
First Development: Develop the plate in a suitable solvent system.
-
Drying and Rotation: Remove the plate from the chamber and dry it completely. Rotate the plate 90 degrees counter-clockwise so the initial lane of spots is now at the bottom.[2]
-
Second Development: Develop the plate again in the same solvent system.[2]
-
Analysis: Visualize the plate. If the compound is stable, it will appear as a single spot on the diagonal. If new spots appear off the diagonal, it indicates that the compound is degrading on the silica gel.[2]
Mandatory Visualization
Caption: A high-level workflow for troubleshooting common chromatography issues.
Caption: Interaction of basic pyridine with acidic silanol sites and mitigation.
Caption: A general experimental workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. acdlabs.com [acdlabs.com]
- 11. silicycle.com [silicycle.com]
- 12. benchchem.com [benchchem.com]
- 13. lcms.cz [lcms.cz]
- 14. benchchem.com [benchchem.com]
overcoming low reactivity of (5-Fluoropyridin-3-yl)methanol in cross-coupling
Technical Support Center: Cross-Coupling with (5-Fluoropyridin-3-yl)methanol
Welcome to the technical support center for overcoming challenges associated with the cross-coupling of this compound. This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low to no product formation in my cross-coupling reaction with this compound. What are the primary causes?
A1: Low yields or reaction failure are common when using functionalized pyridines and can stem from several factors. The primary challenges are catalyst inhibition and the dual reactivity of the substrate.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to inhibition or deactivation, which halts the catalytic cycle.[1]
-
Hydroxyl Group Interference: The free hydroxyl (-OH) group in the methanol substituent can complicate the reaction by:
-
Coordinating with the palladium center.
-
Reacting with the base.
-
Causing solubility issues.
-
-
Low Substrate Reactivity: If you are using a derivative like (2-Chloro-5-fluoropyridin-3-yl)methanol, the Carbon-Halogen bond may be difficult to activate in the oxidative addition step.[2]
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid partner (in Suzuki coupling) can consume starting materials and reduce yield.[1]
// Node Definitions start [label="Low to No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the Catalyst System\nActive for Heterocycles?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s1 [label="Switch to Bulky, Electron-Rich Ligands\n(e.g., SPhos, XPhos, RuPhos).\nIncrease catalyst loading (2-5 mol%).", fillcolor="#F1F3F4", fontcolor="#202124", shape=rect]; q2 [label="Is the Hydroxyl Group\nInterfering?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s2 [label="Protect the Alcohol\n(e.g., TBS, Bn ether).\nSee Activation Pathways.", fillcolor="#F1F3F4", fontcolor="#202124", shape=rect]; q3 [label="Are Side Reactions\n(e.g., Protodeboronation) Occurring?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s3 [label="Use Boronic Esters (Pinacol, MIDA).\nEnsure Anhydrous Conditions.\nDegas Solvents Thoroughly.", fillcolor="#F1F3F4", fontcolor="#202124", shape=rect]; end_node [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> q1 [color="#4285F4"]; q1 -> s1 [label="No", color="#4285F4"]; s1 -> q2 [color="#4285F4"]; q1 -> q2 [label="Yes", color="#4285F4"]; q2 -> s2 [label="Yes", color="#4285F4"]; s2 -> q3 [color="#4285F4"]; q2 -> q3 [label="No", color="#4285F4"]; q3 -> s3 [label="Yes", color="#4285F4"]; s3 -> end_node [color="#4285F4"]; q3 -> end_node [label="No", color="#4285F4"]; } } Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Q2: Should I protect the alcohol group on this compound before the reaction?
A2: While some modern cross-coupling conditions can tolerate free alcohols, protection is a reliable strategy to prevent the complications mentioned in A1.[3][4] If initial attempts with the unprotected alcohol fail, protecting it as a silyl ether (e.g., TBS) or benzyl ether is recommended.
An alternative strategy is to activate the alcohol by converting it into a better leaving group, such as a tosylate or triflate, or by converting it into a halide (e.g., using SOCl₂ or PBr₃). This creates a more reactive electrophile for standard cross-coupling reactions.
// Node Definitions start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];
sub_p [label="Protected Alcohol\n(e.g., -CH₂OTBS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub_cl [label="Chloride\n(...-CH₂Cl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub_br [label="Bromide\n(...-CH₂Br)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub_ots [label="Tosylate\n(...-CH₂OTs)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end_node [label="Cross-Coupling\n(Suzuki, Negishi, Sonogashira, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rect];
// Edges start -> sub_p [label=" TBSCl,\n Imidazole", color="#5F6368"]; start -> sub_cl [label=" SOCl₂", color="#5F6368"]; start -> sub_br [label=" PBr₃", color="#5F6368"]; start -> sub_ots [label=" TsCl,\n Pyridine", color="#5F6368"];
sub_p -> end_node [color="#5F6368"]; sub_cl -> end_node [color="#5F6368"]; sub_br -> end_node [color="#5F6368"]; sub_ots -> end_node [color="#5F6368"]; } } Caption: Activation pathways for this compound.
Q3: What are the recommended catalyst and ligand systems for this type of substrate?
A3: The choice of catalyst and ligand is critical. For challenging heteroaryl couplings, bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are highly effective.[1] These ligands promote the crucial oxidative addition step and stabilize the palladium catalyst, preventing deactivation.
-
For Suzuki-Miyaura Coupling: Use a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or RuPhos.[1][2]
-
For Buchwald-Hartwig Amination: BrettPhos and RuPhos are known to be effective for amination of sterically hindered or electron-deficient aryl halides.[5]
-
For Sonogashira Coupling: Standard catalysts like Pd(PPh₃)₄ or (PPh₃)₂PdCl₂ with a Cu(I) co-catalyst are often used.[4][6] Copper-free conditions can also be employed to avoid side reactions.[3]
Q4: How can I prevent common side reactions like protodeboronation in Suzuki coupling?
A4: Protodeboronation, the cleavage of the C-B bond of the boronic acid, is a frequent issue, especially with electron-rich or unstable boronic acids.[1]
-
Use Boronic Esters: Pinacol esters or MIDA boronates are significantly more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[1]
-
Ensure Anhydrous Conditions: Use dry, degassed solvents and reagents. Traces of water can facilitate the undesired cleavage.[2]
-
Select the Right Base: A weaker or non-nucleophilic base may reduce the rate of protodeboronation. K₃PO₄ and Cs₂CO₃ are often good choices for challenging couplings.[2]
Data Summary Tables
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives
| Coupling Partner 1 | Coupling Partner 2 | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| (2-Chloro-5-fluoropyridin-3-yl)methanol (protected) | Arylboronic Ester | 2 mol% Pd(OAc)₂ / 4 mol% SPhos | K₃PO₄ (2-3 equiv) | Toluene/H₂O or Dioxane | 80-110 | 65-90[2] |
| 3-Bromopyridine derivative | Phenylboronic Acid | 3 mol% Pd(dppf)Cl₂ | K₂CO₃ (3 equiv) | MeCN/H₂O | 80 | ~80[7] |
| 2-Bromopyridine | Phenylboronic Acid | 5 mol% Pd(PPh₃)₄ | Na₂CO₃ (2 equiv) | Toluene/H₂O | 100 | 75[6] |
| 3-Aminopyridine derivative | Arylboronic Acid | 5 mol% Pd(PPh₃)₄ | K₃PO₄ (2 equiv) | 1,4-Dioxane/H₂O | 85-95 | 60-85[8] |
Table 2: Recommended Conditions for Sonogashira Coupling of Pyridine Derivatives
| Pyridyl Halide | Alkyne Partner | Pd Catalyst | Cu Co-Catalyst | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| 5-Bromo-3-fluoropicolinonitrile | Terminal Alkyne | 15 mol% Pd(PPh₃)₄ | 30 mol% CuI | Et₃N | THF | RT | 70-95[4] |
| 2-Halopyridine | Terminal Alkyne | 5 mol% (PPh₃)₂PdCl₂ | CuI (if needed) | Triethylamine | THF | RT-60 | 60-90[6] |
| 2-Amino-3-bromopyridine | Terminal Alkyne | 2.5 mol% Pd(CF₃COO)₂ / 5 mol% PPh₃ | 5 mol% CuI | - | DMF | 100 | 75-92[9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Protected Pyridyl Chloride
This protocol is adapted for a substrate like TBS-protected (2-Chloro-5-fluoropyridin-3-yl)methanol.
-
Preparation: To an oven-dried Schlenk flask, add the protected pyridyl chloride (1.0 equiv), the arylboronic acid pinacol ester (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).[2]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%) in the reaction solvent.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1 M concentration) to the Schlenk flask via syringe. Then, add the prepared catalyst solution.
-
Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Deprotection (if necessary): The protecting group (e.g., TBS) can be removed using standard conditions (e.g., TBAF in THF) to yield the final product.
Protocol 2: General Procedure for Sonogashira Coupling of a Pyridyl Bromide
This protocol is suitable for a substrate like TBS-protected (5-Bromo-3-fluoropyridin-3-yl)methanol.
-
Preparation: To a Schlenk flask, add the protected pyridyl bromide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5-15 mol%), and the copper(I) iodide (CuI, 10-30 mol%) co-catalyst.[4]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., a mixture of THF and Triethylamine (Et₃N) in a 2:1 ratio).[4] Stir the mixture for a few minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1–1.5 equiv) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 12-16 hours or until completion is confirmed by TLC or LC-MS. Gentle heating (40-60 °C) may be required for less reactive substrates.
-
Workup: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove insoluble salts and catalyst residues.
-
Extraction: Wash the filtrate sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
preventing decomposition of (5-Fluoropyridin-3-yl)methanol during reactions
Welcome to the technical support center for (5-Fluoropyridin-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during common synthetic transformations.
Section 1: Oxidation Reactions
The oxidation of the primary alcohol in this compound to the corresponding aldehyde, 5-fluoronicotinaldehyde, is a key transformation. However, over-oxidation to the carboxylic acid or decomposition of the starting material can occur under harsh conditions. Mild oxidation methods are therefore highly recommended.
Troubleshooting Guide: Oxidation Reactions
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of the starting alcohol. | 1. Inactive oxidizing agent. 2. Reaction temperature is too low. 3. Insufficient equivalents of the oxidant. | 1. Use a fresh batch of the oxidizing agent (e.g., Dess-Martin periodinane). 2. For Swern oxidations, ensure the reaction is run at the specified low temperature (typically -78 °C) to form the active species, then allow it to warm as per the protocol.[1] 3. Increase the equivalents of the oxidizing agent incrementally (e.g., from 1.1 to 1.5 equivalents). |
| Formation of 5-fluoronicotinic acid (over-oxidation). | 1. Use of a strong oxidizing agent (e.g., KMnO4, Jones reagent). 2. Reaction run for an extended period. | 1. Switch to a milder, selective oxidizing agent like Dess-Martin periodinane (DMP) or use Swern oxidation conditions.[1][2] 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| A dark-colored reaction mixture, indicating decomposition. | 1. Reaction temperature is too high. 2. Incompatible solvent or base. 3. The pyridine nitrogen may be interfering with the reaction. | 1. Maintain the recommended temperature for the specific oxidation protocol. For DMP oxidations, room temperature is usually sufficient.[2] 2. Use non-nucleophilic bases like triethylamine or diisopropylethylamine in Swern oxidations.[1] 3. Consider protecting the alcohol as a silyl ether before attempting other transformations. |
Frequently Asked Questions (FAQs): Oxidation
-
Q1: Which are the most reliable methods for oxidizing this compound to the aldehyde? A1: The Dess-Martin periodinane (DMP) oxidation and the Swern oxidation are highly reliable and mild methods for this transformation, known for their high yields and tolerance of various functional groups.[1][2]
-
Q2: Can I use chromium-based oxidizing agents? A2: It is not recommended. Strong, acidic oxidants like Jones reagent (CrO₃/H₂SO₄) are likely to cause over-oxidation to the carboxylic acid and may lead to decomposition of the pyridine ring.
-
Q3: My Dess-Martin periodinane seems to be reacting slowly. What can I do? A3: The rate of DMP oxidations can be accelerated by the addition of a small amount of water to the reaction mixture.[2] However, ensure your starting material is dry to begin with for reproducibility.
Data Summary: Oxidation of Pyridylmethanols
| Oxidation Method | Substrate | Product | Yield (%) | Reference |
| Dess-Martin Periodinane | General Primary Alcohols | Aldehydes | High | [2] |
| Swern Oxidation | General Primary Alcohols | Aldehydes | High | [1] |
| Swern Oxidation | Substituted Pyrazolyl Methanol | Pyrazolyl Aldehyde | 70-90 | [3] |
Experimental Protocols: Oxidation
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve this compound (1.0 equiv) in dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.1-1.5 equiv) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until the solid dissolves. Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Swern Oxidation
-
To a solution of oxalyl chloride (1.2 equiv) in anhydrous DCM at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO, 2.2 equiv) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 equiv) in DCM dropwise, ensuring the temperature remains below -65 °C.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 equiv) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Section 2: Conversion to Halides
Converting the hydroxyl group to a halide (e.g., chloride or bromide) activates the benzylic position for subsequent nucleophilic substitution or cross-coupling reactions.
Troubleshooting Guide: Halogenation Reactions
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired alkyl halide. | 1. Incomplete reaction. 2. Decomposition under acidic conditions (e.g., with SOCl₂). 3. Side reactions with the pyridine nitrogen. | 1. For the Appel reaction, ensure all reagents are anhydrous. 2. Use milder conditions such as the Appel reaction (PPh₃, CBr₄ or CCl₄) which proceeds under neutral conditions. 3. If using SOCl₂, consider adding a base like pyridine to neutralize the HCl generated in situ. |
| Formation of a complex mixture of byproducts. | 1. Reaction temperature is too high. 2. The pyridine nitrogen may be quaternizing. | 1. Maintain the recommended reaction temperature. The Appel reaction is often performed at room temperature. 2. Use a non-nucleophilic solvent and consider protecting the alcohol as a silyl ether before other transformations. |
Frequently Asked Questions (FAQs): Halogenation
-
Q1: What is the mildest way to convert the alcohol to a chloride or bromide? A1: The Appel reaction is a very mild method that converts alcohols to the corresponding alkyl halides using triphenylphosphine and a tetrahalomethane (e.g., CCl₄ or CBr₄). It is compatible with a wide range of functional groups.
-
Q2: I am using thionyl chloride and getting a low yield. What could be the problem? A2: Thionyl chloride generates HCl as a byproduct, which can protonate the pyridine nitrogen, potentially leading to side reactions or decreased reactivity.[4] Running the reaction in the presence of a non-nucleophilic base or in neat pyridine can sometimes improve the outcome.
Experimental Protocol: Appel Reaction
-
Dissolve this compound (1.0 equiv) and triphenylphosphine (1.2 equiv) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Add carbon tetrabromide (for bromination) or carbon tetrachloride (for chlorination) (1.2 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the desired halide from the triphenylphosphine oxide byproduct.
Section 3: Protection and Deprotection of the Hydroxyl Group
Protecting the hydroxyl group as a silyl ether is a common strategy to prevent its reaction in subsequent synthetic steps. The tert-butyldimethylsilyl (TBDMS) group is a robust and versatile choice.
Troubleshooting Guide: Silyl Ether Protection/Deprotection
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete protection of the alcohol. | 1. Insufficient silylating agent or base. 2. Presence of moisture. | 1. Use a slight excess of the silylating agent (e.g., TBDMS-Cl, 1.2 equiv) and base (e.g., imidazole, 2.5 equiv). 2. Ensure all glassware is flame-dried and solvents are anhydrous. |
| Difficulty in deprotecting the silyl ether. | 1. Steric hindrance around the silyl ether. 2. The deprotection conditions are too mild. | 1. For TBDMS ethers, tetra-n-butylammonium fluoride (TBAF) in THF is generally effective.[5] 2. If TBAF is slow, consider using acidic conditions such as acetic acid in THF/water or catalytic acetyl chloride in methanol.[5] |
| Cleavage of other functional groups during deprotection. | 1. The deprotection reagent is not selective. | 1. Choose a deprotection method that is orthogonal to other protecting groups in your molecule. For example, catalytic acetyl chloride in methanol is selective for TBDMS ethers in the presence of many other groups.[5] |
Data Summary: Relative Stability of Silyl Ethers
| Silyl Ether | Abbreviation | Relative Stability to Acid | Relative Stability to Base | Reference |
| Trimethylsilyl | TMS | 1 | 1 | |
| Triethylsilyl | TES | 64 | 10-100 | |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | 20,000 | |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 |
Experimental Protocols: Protection and Deprotection
Protocol 3: TBDMS Protection of this compound
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 4: TBDMS Deprotection using TBAF
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in THF.
-
Add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 equiv) at room temperature.
-
Stir the reaction until completion (monitor by TLC).
-
Quench with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the resulting alcohol by flash column chromatography.
Section 4: Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. If this compound is first converted to a halide, it can be used in this reaction.
Troubleshooting Guide: Sonogashira Coupling
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no coupling product. | 1. Inactive catalyst. 2. Presence of oxygen in the reaction. 3. The pyridine nitrogen is coordinating to the palladium catalyst, inhibiting it. | 1. Use fresh palladium and copper catalysts. 2. Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere. 3. Consider using bulky, electron-rich phosphine ligands to shield the palladium center. |
| Significant formation of alkyne homocoupling (Glaser coupling). | 1. Presence of oxygen. 2. The copper co-catalyst can promote homocoupling. | 1. Ensure the reaction is strictly anaerobic. 2. Consider using a copper-free Sonogashira protocol. |
Experimental Protocol: Sonogashira Coupling
This protocol is adapted for a 3-bromopyridine derivative and should be optimized for your specific substrate.[5]
-
To a dry reaction flask, add the 3-bromo-5-fluoropyridine derivative (1.0 equiv), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF, followed by triethylamine and the terminal alkyne (1.2 equiv).
-
Stir the reaction mixture at the appropriate temperature (e.g., 100 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Visualized Workflows
Caption: Troubleshooting workflow for the oxidation of this compound.
Caption: Decision workflow for using a protecting group strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
optimizing solvent and base conditions for (5-Fluoropyridin-3-yl)methanol reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for reactions involving (5-Fluoropyridin-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
This compound is a heterocyclic building block commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its key properties include:
-
Appearance: Typically a colorless to pale yellow liquid or solid.
-
Reactivity: The primary alcohol group can undergo oxidation, esterification, and etherification. The pyridine ring, activated by the fluorine atom, can be subject to nucleophilic substitution, while the molecule as a whole can serve as a precursor to derivatives used in cross-coupling reactions.[3]
Q2: What are the recommended storage conditions for this compound?
It is recommended to store the compound at 2-8°C under an inert gas atmosphere to ensure stability and prevent degradation.[1]
Q3: How does the fluorine substituent affect the reactivity of the molecule?
The electron-withdrawing nature of the fluorine atom has two main effects:
-
On the Pyridine Ring: It decreases the basicity of the pyridine nitrogen, making it less susceptible to protonation and potentially altering its coordination to metal catalysts. It also influences the regioselectivity of substitution reactions on the ring.
-
On the Hydroxyl Group: It has a minor electron-withdrawing inductive effect on the hydroxymethyl group, which can slightly increase its acidity compared to an unsubstituted analogue.
Q4: What are the most common reaction classes for this compound?
The primary alcohol functionality is the main site of reactivity. Common transformations include:
-
Oxidation: To form the corresponding aldehyde (5-fluoropyridine-3-carbaldehyde) or carboxylic acid (5-fluoronicotinic acid).
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters.
-
O-Alkylation (Etherification): Reaction with alkyl halides or other electrophiles to form ethers.
-
Precursor to Coupling Partners: The hydroxyl group can be converted into a leaving group (like a tosylate or halide) to enable subsequent cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination.[4][5]
Troubleshooting Guides
This section addresses common issues encountered during the optimization of solvent and base conditions for reactions with this compound.
Caption: Troubleshooting workflow for low reaction yield.
Q5: My O-alkylation (etherification) reaction is showing low conversion. What solvent and base conditions should I try?
Low conversion in O-alkylation is often due to incomplete deprotonation of the alcohol or suboptimal reaction conditions.
-
Problem: Incomplete Deprotonation. The pKa of a benzylic-type alcohol is typically around 15-16. Weaker bases like carbonates (e.g., K₂CO₃) may not be sufficient for complete deprotonation.
-
Solution: Use a strong base such as sodium hydride (NaH). NaH irreversibly deprotonates the alcohol to form the sodium alkoxide, driving the reaction forward.
-
-
Problem: Poor Solvent Choice. The choice of solvent is critical for both solubility and reaction rate.
-
Solution: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). These solvents effectively solvate the resulting sodium alkoxide without interfering with the nucleophilic attack on the alkyl halide. Anhydrous conditions are essential when using NaH.
-
Q6: I am forming significant byproducts during my esterification reaction with an acyl chloride. How can I improve selectivity?
Byproduct formation in esterification often points to issues with the base or solvent.
-
Problem: Nucleophilic Base. If a nucleophilic base (e.g., an amine that is not sterically hindered) is used, it can compete with the alcohol in attacking the acyl chloride, leading to amide byproducts.
-
Solution: Employ a non-nucleophilic, sterically hindered base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). These bases are effective at scavenging the HCl byproduct without competing as a nucleophile. Pyridine can also be used, acting as both a base and a nucleophilic catalyst.
-
-
Problem: Solvent Reactivity. Protic solvents (like methanol or ethanol) will react with the acyl chloride.
-
Solution: Use a dry, aprotic solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).
-
Q7: My oxidation of the alcohol to the aldehyde is not stopping and proceeds to the carboxylic acid. How can I prevent this?
Over-oxidation occurs when the oxidizing agent is too strong or when water is present, leading to the formation of a hydrate intermediate that is further oxidized.
-
Problem: Harsh Oxidant. Strong oxidants like potassium permanganate (KMnO₄) or chromic acid will readily oxidize the primary alcohol to a carboxylic acid.
-
Solution: Use a milder, selective oxidant that stops at the aldehyde stage. Excellent choices include Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation.
-
-
Problem: Reaction Conditions. The presence of water is a key factor in over-oxidation.
-
Solution: Ensure strictly anhydrous conditions. For Swern oxidations, maintaining a low temperature (typically -78 °C) is critical for success.
-
Data Presentation: Solvent & Base Selection Tables
The following tables provide a general guide for selecting appropriate solvents and bases for key reaction types. Yields are illustrative and will vary based on the specific substrate and reaction conditions.
Table 1: Solvent Selection Guide for O-Alkylation (Williamson Ether Synthesis)
| Solvent | Dielectric Constant (ε) | Typical Role & Notes |
| Tetrahydrofuran (THF) | 7.6 | Good choice. Dissolves many organics. Anhydrous grades readily available. |
| N,N-Dimethylformamide (DMF) | 36.7 | Excellent choice. High polarity aids in dissolving the alkoxide salt. Must be anhydrous. |
| Dichloromethane (DCM) | 9.1 | Generally less effective for this reaction type due to lower polarity. |
| Toluene | 2.4 | Poor choice. Low polarity is insufficient to support the ionic intermediate. |
Table 2: Base Selection Guide for Esterification with Acyl Chloride
| Base | pKa (Conjugate Acid) | Typical Role & Notes |
| Triethylamine (Et₃N) | 10.75 | Standard choice. Acts as an effective, non-nucleophilic HCl scavenger. |
| Pyridine | 5.25 | Acts as both a base and a nucleophilic catalyst (forms a reactive acylpyridinium ion). |
| DIPEA (Hünig's Base) | 10.7 | Highly sterically hindered. Useful if substrate or product is base-sensitive. |
| Potassium Carbonate (K₂CO₃) | 10.33 | Heterogeneous base. Can be used but often results in slower reaction rates. |
Experimental Protocols & Workflows
Caption: General workflow for reaction optimization.
Protocol 1: O-Alkylation of this compound
This protocol describes a general procedure for the synthesis of an ether derivative.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (0.2 M).
-
Deprotonation: Cool the solvent to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in a small amount of anhydrous DMF.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Electrophile Addition: Add the desired alkyl halide (1.1 equivalents) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). Heat may be required depending on the reactivity of the alkyl halide.
-
Workup: Once the reaction is complete, carefully quench by the slow addition of water at 0 °C. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Esterification of this compound
This protocol describes a general procedure for the synthesis of an ester derivative using an acyl chloride.
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous dichloromethane (DCM, 0.2 M).
-
Base Addition: Add triethylamine (1.5 equivalents).
-
Acylation: Cool the solution to 0 °C and add the acyl chloride (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LCMS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography.
Caption: Key reactions and associated reagents.
References
troubleshooting byproduct formation in the oxidation of (5-Fluoropyridin-3-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of (5-Fluoropyridin-3-yl)methanol to its corresponding aldehyde, 5-fluoronicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the oxidation of this compound?
The most frequently encountered byproducts are:
-
Unreacted Starting Material: Incomplete conversion is a common issue, leading to the presence of this compound in the final product mixture.
-
Over-oxidation Product: The desired aldehyde, 5-fluoronicotinaldehyde, can be further oxidized to 5-fluoronicotinic acid, especially when using strong oxidizing agents or harsh reaction conditions.
-
Solvent Adducts or Side Products: Depending on the chosen oxidant and solvent, other minor byproducts may form. For instance, in a Swern oxidation, byproducts include dimethyl sulfide, carbon monoxide, and carbon dioxide.[1][2]
Q2: I am observing a low yield of the desired aldehyde. What are the potential causes and how can I improve it?
Low yields can stem from several factors:
-
Inactive Oxidizing Agent: For solid-supported reagents like manganese dioxide (MnO2), the activity can vary significantly depending on the preparation method and storage.[3] Activating MnO2 by heating before use is often recommended.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of the oxidant can lead to either incomplete reaction or the formation of byproducts.
-
Moisture in the Reaction: The presence of water can deactivate certain oxidizing agents and may lead to side reactions. Using anhydrous solvents and reaction conditions is crucial, especially for reagents like Dess-Martin periodinane and in Swern oxidations.[4][5]
-
Product Adsorption: In heterogeneous reactions with reagents like MnO2, the product can adsorb to the surface of the solid, leading to lower recovery during work-up.[3]
Q3: How can I monitor the progress of the oxidation reaction?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation between the starting material (alcohol), the desired product (aldehyde), and the over-oxidation product (carboxylic acid). The starting alcohol is typically more polar than the aldehyde, and the carboxylic acid is the most polar of the three. Spots can be visualized under UV light.
Q4: What is the recommended work-up procedure for an oxidation reaction using Manganese Dioxide (MnO2)?
Since MnO2 is a solid, the work-up is typically straightforward. The reaction mixture can be filtered through a pad of celite or filter paper to remove the MnO2 and its reduced forms.[1] The filter cake should be washed thoroughly with the reaction solvent or a more polar solvent (like ethyl acetate) to ensure complete recovery of the product, as it can adsorb to the MnO2 surface.[2][3] The combined filtrate can then be concentrated under reduced pressure.
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions for the oxidation of this compound.
| Issue | Potential Cause(s) | Recommended Solutions |
| Incomplete Reaction (Starting material remains) | 1. Insufficient amount of oxidizing agent.2. Inactive or low-quality oxidizing agent (especially MnO2).3. Reaction time is too short.4. Low reaction temperature. | 1. Increase the equivalents of the oxidizing agent.2. Use freshly activated MnO2 or a new batch of reagent.3. Monitor the reaction by TLC and extend the reaction time.4. Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Formation of 5-fluoronicotinic acid (Over-oxidation) | 1. Use of a strong oxidizing agent.2. Excess of the oxidizing agent.3. Prolonged reaction time.4. High reaction temperature. | 1. Switch to a milder oxidizing agent (e.g., MnO2, Dess-Martin periodinane).2. Use a stoichiometric amount of the oxidant.3. Carefully monitor the reaction by TLC and stop it once the starting material is consumed.4. Perform the reaction at a lower temperature. |
| Multiple Unidentified Spots on TLC | 1. Decomposition of starting material or product.2. Side reactions with the solvent or impurities.3. Use of an inappropriate oxidizing agent. | 1. Ensure the reaction conditions are not too harsh (e.g., extreme pH or temperature).2. Use high-purity, anhydrous solvents.3. Consider a different, more selective oxidizing agent. |
| Difficulty in Removing Solid Byproducts (e.g., MnO2) | 1. Fine particle size of the solid reagent.2. Inefficient filtration method. | 1. Filter the reaction mixture through a pad of celite to aid in the removal of fine particles.2. Ensure the filter cake is washed thoroughly with an appropriate solvent to recover all the product.[2] |
Experimental Protocols
General Protocol for the Oxidation of this compound using Manganese Dioxide (MnO2)
This is a general guideline and may require optimization.
-
Preparation: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane, chloroform, or acetone), add activated manganese dioxide (5-10 equivalents). The use of activated MnO2 is crucial for the success of the reaction.
-
Reaction: Stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite. Wash the celite pad thoroughly with the reaction solvent followed by a more polar solvent like ethyl acetate to ensure all the product is recovered.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-fluoronicotinaldehyde.
Visual Diagrams
Caption: Experimental workflow for the oxidation of this compound.
References
- 1. US5821374A - Process for the oxidation of alcohols - Google Patents [patents.google.com]
- 2. US4146582A - Process for preparing aromatic aldehydes and ketones - Google Patents [patents.google.com]
- 3. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 4. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application - Google Patents [patents.google.com]
challenges in the halogenation of the pyridine ring of (5-Fluoropyridin-3-yl)methanol
Welcome to the technical support center for challenges in the halogenation of (5-Fluoropyridin-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable guidance for navigating the complexities of this specific synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the direct electrophilic halogenation of this compound so challenging?
A1: The direct electrophilic aromatic substitution (EAS) on the pyridine ring of this molecule is inherently difficult for two main reasons.[1][2] First, the nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire ring system towards electrophilic attack, making it significantly less reactive than benzene.[1] Second, the 5-fluoro substituent is also a strong electron-withdrawing group, which further deactivates the ring, necessitating harsh reaction conditions like strong acids and high temperatures to proceed.[1][3]
Q2: What is the expected regioselectivity for halogenation on the this compound ring?
A2: The regioselectivity is a complex interplay between the directing effects of the ring nitrogen and the existing substituents. The pyridine nitrogen inherently directs electrophilic attack to the C3 (and C5) position.[1] In your molecule, the C3 and C5 positions are already substituted. Therefore, electrophilic attack will be directed to the remaining C2, C4, and C6 positions. The fluorine at C5 and the hydroxymethyl group at C3 will influence the final outcome, often leading to a mixture of regioisomers.[4] Predicting the major product can be difficult without experimental data.
Q3: How do the existing fluoro and hydroxymethyl groups influence the reaction?
A3:
-
5-Fluoro Group: As a strong electron-withdrawing group (EWG), it deactivates the ring, making the reaction more difficult. It is a meta-director in the context of typical aromatic rings, which reinforces the C2/C6 positions as potential sites for halogenation relative to C4.
-
3-Hydroxymethyl Group: The -CH₂OH group is weakly deactivating. A primary concern is its potential for side reactions. Under the harsh, often oxidative conditions required for pyridine halogenation, the alcohol moiety is susceptible to oxidation to an aldehyde or carboxylic acid.[4] It can also react with strong Lewis or Brønsted acids used as catalysts.
Q4: What are the most common side reactions to anticipate?
A4: Besides the potential oxidation of the hydroxymethyl group, common side reactions include:
-
Formation of Regioisomers: Obtaining a single, pure regioisomer is a significant challenge, and mixtures of 2-, 4-, and 6-halogenated products are common.[4]
-
Polyhalogenation: The reaction conditions that are harsh enough to achieve mono-halogenation can sometimes lead to the introduction of a second halogen atom.[4]
-
N-Halogenation: While less common for the pyridine itself, interaction of the halogenating agent with the pyridine nitrogen can form pyridinium salts.[4]
-
Starting Material Degradation: The combination of high temperatures and strong acids can lead to charring or decomposition of the starting material.
Troubleshooting Guides
Problem 1: Low or No Reaction Yield
| Possible Cause | Troubleshooting & Optimization Strategy |
| Insufficient Ring Activation | The pyridine ring is severely deactivated by both the nitrogen atom and the 5-fluoro substituent. Standard electrophilic halogenation conditions may be too mild. Increase reaction temperature and/or consider using a stronger Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or oleum/fuming sulfuric acid as a solvent/catalyst.[1][3] |
| Inappropriate Halogenating Agent | The choice of halogenating agent is critical. For bromination, consider using Br₂ in oleum.[5] For chlorination, Cl₂ with a strong Lewis acid is a common choice.[5] N-halosuccinimides (NCS, NBS, NIS) may require acid catalysis to be effective on such a deactivated ring.[3] |
| Degradation of Starting Material | The hydroxymethyl group may not be stable to the harsh conditions required. Consider protecting the alcohol as an ester or ether before attempting halogenation. This can also alter the electronic properties and influence regioselectivity. |
| Alternative Strategy Needed | Direct EAS may not be a viable route. Consider a multi-step sequence such as a ring-opening/halogenation/ring-closing strategy via a Zincke imine intermediate. This approach transforms the electron-deficient pyridine into a reactive alkene-like structure, allowing for mild and highly regioselective halogenation.[3][6] |
Problem 2: Poor Regioselectivity / Mixture of Isomers
| Possible Cause | Troubleshooting & Optimization Strategy |
| Similar Reactivity of C2, C4, and C6 Positions | The electronic and steric environments of the available positions may not be different enough to favor one site significantly. Meticulous optimization of reaction temperature, solvent, and catalyst may slightly favor one isomer. Lowering the temperature can sometimes increase selectivity. |
| Thermodynamic vs. Kinetic Control | The observed product ratio may be dependent on reaction time and temperature. Analyze product distribution at different time points to understand if an initial kinetic product isomerizes to a more stable thermodynamic product. |
| Direct EAS is Inherently Unselective for this Substrate | For ultimate control of regioselectivity, alternative synthetic strategies are highly recommended. • For C4-Halogenation: A method involving the formation of a phosphonium salt at the 4-position, followed by nucleophilic displacement with a halide, has proven effective for a broad range of pyridines.[2][7][8] • For C2/C6-Halogenation: A ring-opening strategy to a Zincke imine intermediate followed by halogenation and ring-closing offers excellent regiocontrol under mild conditions, avoiding issues with the sensitive alcohol group.[3][9] |
Quantitative Data Summary
The following table summarizes yields for halogenation of various substituted pyridines using modern selective methods, which can serve as a benchmark for optimizing the reaction of this compound.
| Halogenation Method | Position | Substrate Example | Halogenating Agent | Yield (%) | Reference |
| Zincke Imine Strategy | 3-(meta) | 2-Phenylpyridine | NIS | 83 | [9] |
| 3-(meta) | 3-Phenylpyridine | NIS, TFA | 69 | [9] | |
| 3-(meta) | 2-Chloropyridine | NBS, TFA | 57 | [9] | |
| Phosphonium Salt Strategy | 4-(para) | 3-(Trifluoromethyl)pyridine | LiCl | 71 | [2] |
| 4-(para) | 3-Methoxypyridine | LiCl | 70 | [2] | |
| 4-(para) | 2-Chloropyridine | LiCl | 52 | [2] | |
| Direct Electrophilic Halogenation (Harsh) | 3-(meta) | Pyridine | Br₂, oleum, 130°C | 86 | [5] |
| 3-(meta) | Pyridine | Cl₂, AlCl₃, 100°C | 33 | [5] |
Experimental Protocols
Protocol 1: 2/6-Selective Iodination via Zincke Imine Intermediate (Adapted)
This protocol is adapted from established methods for 3-selective halogenation of pyridines and is proposed as a high-selectivity alternative to direct EAS for halogenating at the C2 or C6 position of this compound.[1][3]
-
Activation and Ring-Opening: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) and 2,4,6-collidine (1.0 equiv) in anhydrous ethyl acetate. Cool the mixture to -78 °C and add triflic anhydride (Tf₂O, 1.0 equiv) dropwise. After stirring for 15 minutes, add dibenzylamine (1.2 equiv) and allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
Halogenation: Add N-iodosuccinimide (NIS, 1.1 equiv) to the reaction mixture. Monitor the consumption of the Zincke imine intermediate by TLC or LC-MS.
-
Ring-Closing: Once the halogenation is complete, add ammonium acetate (NH₄OAc, 10 equiv) and ethanol to the mixture. Heat the reaction to 60 °C and stir until the formation of the iodinated pyridine product is complete.
-
Work-up and Purification: Cool the reaction to room temperature and quench with water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: 4-Selective Chlorination via Phosphonium Salt (Adapted)
This protocol is based on a two-step strategy for selective 4-halogenation and is proposed as a potential route for introducing a halogen at the C4 position.[2][10]
-
Phosphonium Salt Formation: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), a suitable heterocyclic phosphine reagent (e.g., phosphine II from McNally et al., 1.05 equiv), and triflic anhydride (Tf₂O, 1.1 equiv) in 1,2-dichloroethane. Stir at room temperature for 1-2 hours until salt formation is complete as monitored by LC-MS. The salt can be isolated by precipitation with diethyl ether and filtration.
-
Halide Displacement: Dissolve the isolated phosphonium salt (1.0 equiv) in 1,4-dioxane. Add lithium chloride (LiCl, 4.0 equiv) and heat the mixture to 80-100 °C. Monitor the reaction for the formation of the 4-chloropyridine product.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in direct halogenation.
Caption: Factors influencing regioselectivity in the halogenation reaction.
Caption: Simplified workflow for selective halogenation via a Zincke imine.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. m.youtube.com [m.youtube.com]
- 5. davuniversity.org [davuniversity.org]
- 6. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Minimizing Impurities in the Large-Scale Production of (5-Fluoropyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (5-Fluoropyridin-3-yl)methanol. The focus is on identifying and minimizing impurities to ensure a high-quality final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common large-scale synthesis route for this compound?
A1: A prevalent and scalable method involves the reduction of a 5-fluoronicotinic acid derivative, such as methyl 5-fluoronicotinate or ethyl 5-fluoronicotinate. This ester is typically reduced using a hydride reagent like sodium borohydride.
Q2: What are the potential major impurities I should be aware of during this synthesis?
A2: Potential impurities can originate from starting materials, side reactions, or degradation. Key impurities to monitor include:
-
Unreacted Starting Material: Residual 5-fluoronicotinic acid or its ester.
-
Over-reduction Products: While less common with NaBH4, stronger reducing agents could potentially lead to the formation of 5-fluoro-3-methylpyridine.
-
Ring-Opened Byproducts: Under harsh conditions, the pyridine ring may be susceptible to cleavage.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., methanol, ethanol, THF, ethyl acetate).
-
Inorganic Salts: Byproducts from the reducing agent and quenching steps.
Q3: What analytical techniques are recommended for impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic methods is ideal for comprehensive impurity profiling.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantifying known and unknown impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile impurities and residual solvents. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.
Q4: How can I effectively remove water-soluble impurities during workup?
A4: After quenching the reaction, a series of aqueous washes can be effective. Washing the organic layer with a saturated sodium bicarbonate solution will help remove any unreacted acidic starting material. Subsequent washes with brine (saturated NaCl solution) will help remove excess water and some water-soluble organic impurities from the organic phase.
Q5: What is the recommended method for the final purification of this compound on a large scale?
A5: Crystallization is often the most effective and scalable method for the final purification of solid compounds like this compound. A suitable solvent system (e.g., a mixture of a good solvent and a poor solvent) should be identified to achieve high purity and yield.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Incomplete Reduction of the Starting Ester
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| HPLC analysis shows a significant peak corresponding to the starting ester (e.g., methyl 5-fluoronicotinate). | 1. Insufficient amount of reducing agent. 2. Low reaction temperature or insufficient reaction time. 3. Deactivation of the reducing agent by moisture. | 1. Increase the molar equivalents of the reducing agent (e.g., NaBH4) incrementally. 2. Gradually increase the reaction temperature or extend the reaction time, monitoring the progress by TLC or HPLC. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Issue 2: Formation of an Unknown Impurity with a Higher Molecular Weight
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| LC-MS analysis reveals an impurity with a mass corresponding to a dimer or oligomer. | 1. The starting material or product may be unstable under the reaction conditions, leading to polymerization. 2. Side reactions between intermediates. | 1. Re-evaluate the reaction temperature and consider running the reaction at a lower temperature. 2. Ensure a controlled addition of reagents to avoid localized high concentrations. 3. Investigate the stability of the starting material under the reaction conditions in a small-scale experiment. |
Issue 3: Low Yield After Crystallization
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| A significant amount of product remains in the mother liquor after crystallization. | 1. The chosen solvent system is too good a solvent for the product. 2. The cooling process is too rapid, leading to the formation of fine crystals with a high surface area and poor filtration characteristics. 3. Insufficient cooling of the crystallization mixture. | 1. Experiment with different solvent/anti-solvent ratios to decrease the solubility of the product at lower temperatures. 2. Implement a controlled, slow cooling profile to allow for the growth of larger, more easily filterable crystals. 3. Ensure the crystallization mixture is cooled to the optimal temperature for a sufficient period to maximize product precipitation. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Ester Reduction
Materials:
-
Methyl 5-fluoronicotinate
-
Sodium borohydride (NaBH4)
-
Methanol (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a large, dry, inerted reactor, charge methyl 5-fluoronicotinate and anhydrous THF.
-
Cool the solution to 0-5 °C with an ice bath.
-
In a separate vessel, dissolve sodium borohydride in anhydrous methanol.
-
Slowly add the sodium borohydride solution to the reactor, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by HPLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture back to 0-5 °C and slowly quench by adding 1M HCl until the pH is neutral.
-
Add ethyl acetate to dilute the mixture and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Crystallization
Materials:
-
Crude this compound
-
Heptane
-
Ethyl acetate
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Slowly add heptane as an anti-solvent until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold heptane.
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Effect of Reducing Agent on Impurity Profile (Hypothetical Data)
| Reducing Agent | Molar Equivalents | Reaction Time (h) | Purity by HPLC (%) | Key Impurity (%) |
| NaBH4 | 2.0 | 4 | 95.2 | Unreacted Ester (3.5%) |
| NaBH4 | 3.0 | 4 | 98.5 | Unreacted Ester (0.8%) |
| LiAlH4 | 1.5 | 2 | 97.1 | Over-reduction product (1.2%) |
Table 2: Solvent Systems for Crystallization (Hypothetical Data)
| Solvent System (v/v) | Yield (%) | Purity by HPLC (%) |
| Ethyl Acetate / Heptane (1:3) | 85 | 99.5 |
| Toluene | 78 | 99.2 |
| Isopropanol / Water (10:1) | 82 | 99.0 |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low product purity.
References
strategies to avoid dehalogenation in reactions with (5-Fluoropyridin-3-yl)methanol
Welcome to the technical support center for (5-Fluoropyridin-3-yl)methanol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during reactions with this versatile building block. The primary focus of this guide is to provide strategies to mitigate the risk of dehalogenation, a common and often frustrating side reaction.
Troubleshooting Guide: Avoiding Dehalogenation
This section provides answers to frequently asked questions regarding the unwanted loss of the fluorine atom from the pyridine ring of this compound during various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: I am observing significant dehalogenation during the oxidation of this compound to the corresponding aldehyde. What conditions can I use to minimize this?
A1: Dehalogenation during oxidation is a common issue, often promoted by harsh oxidants or prolonged reaction times at elevated temperatures. To minimize the loss of fluorine, consider the following strategies:
-
Mild Oxidizing Agents: Employing milder oxidizing agents is crucial. Reagents such as manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), or Swern oxidation conditions are generally effective for oxidizing benzylic and pyridylic alcohols without affecting the C-F bond.
-
Controlled Reaction Conditions: Maintain a low reaction temperature and monitor the reaction progress closely to avoid over-oxidation and decomposition that can lead to dehalogenation.
Below is a comparison of common oxidation methods with recommendations for minimizing dehalogenation:
| Oxidizing Agent | Typical Solvent(s) | Typical Temperature (°C) | Key Considerations to Avoid Dehalogenation |
| MnO₂ | Dichloromethane (DCM), Chloroform | Room Temperature | Use a large excess of freshly activated MnO₂. Reaction times can be long, but the mild conditions are favorable. |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | Buffer the reaction with pyridine or sodium bicarbonate to neutralize acidic byproducts that can promote dehalogenation. |
| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Dichloromethane (DCM) | -78 to Room Temperature | Careful temperature control is critical. Maintain the temperature below -60°C during the addition of the alcohol. |
| PCC/PDC | Dichloromethane (DCM) | Room Temperature | While effective, these chromium-based reagents can sometimes be too harsh. Use with caution and monitor for byproduct formation. |
Experimental Protocol: Oxidation using Manganese Dioxide (MnO₂)
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10-20 mL/mmol), add activated manganese dioxide (10-20 eq).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 24-48 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad with additional DCM.
-
Concentrate the filtrate in vacuo to obtain the crude 5-fluoropyridine-3-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel.
Q2: I am trying to convert the hydroxyl group of this compound to a leaving group (e.g., halide or tosylate) and am seeing dehalogenation. What are the recommended procedures?
A2: The conversion of the hydroxyl group to a leaving group can be challenging as the conditions required can sometimes lead to dehalogenation. The choice of reagent and reaction conditions is critical.
-
For Chlorination: Using thionyl chloride (SOCl₂) or oxalyl chloride can be effective, but these reactions should be performed at low temperatures and often in the presence of a base like pyridine or triethylamine to scavenge the HCl produced.
-
For Bromination: Phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃) (Appel reaction) are common reagents. The Appel reaction is generally milder.
-
For Tosylation/Mesylation: Standard conditions using tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent like DCM at 0°C to room temperature are usually successful and less prone to causing dehalogenation.
Experimental Protocol: Tosylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq) in DCM.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude tosylate can often be used in the next step without further purification.
Q3: I am performing a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a derivative of this compound and observing defluorination. How can I prevent this?
A3: Dehalogenation, particularly hydrodefluorination, is a known side reaction in Palladium-catalyzed cross-coupling reactions of aryl fluorides. The choice of ligand, base, and solvent can significantly impact the outcome.
-
Ligand Selection: Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald or Hartwig ligand families (e.g., SPhos, XPhos, RuPhos), can promote the desired cross-coupling over the competing dehalogenation pathway.
-
Base Selection: The choice of base is critical. Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium tert-butoxide (NaOtBu), which can promote dehalogenation.
-
Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
-
Additives: In some cases, the addition of fluoride scavengers or the use of specific additives can suppress dehalogenation.
Troubleshooting Decision Workflow for Pd-Catalyzed Cross-Coupling
Caption: A decision-making workflow for troubleshooting dehalogenation in cross-coupling reactions.
Q4: Would protecting the hydroxyl group of this compound help to prevent dehalogenation in subsequent reactions?
A4: Yes, protecting the hydroxyl group can be a very effective strategy. The free hydroxyl group can sometimes participate in or interfere with reactions, leading to undesired side products, including dehalogenation. By converting the alcohol to a more inert functional group, you can often improve the stability of the molecule under various reaction conditions.
Common Protecting Groups for Alcohols
| Protecting Group | Protection Reagent(s) | Deprotection Condition(s) | Stability |
| Silyl Ethers (e.g., TBDMS, TIPS) | TBDMS-Cl, Imidazole, DMF | TBAF, THF; or HF-Pyridine | Stable to most non-acidic and non-fluoride conditions. |
| Benzyl Ether (Bn) | BnBr, NaH, THF | H₂, Pd/C | Stable to a wide range of acidic and basic conditions. |
| Methoxymethyl ether (MOM) | MOM-Cl, DIPEA, DCM | Acidic conditions (e.g., HCl in MeOH) | Stable to basic and nucleophilic conditions. |
| Tetrahydropyranyl ether (THP) | Dihydropyran (DHP), p-TsOH (cat.), DCM | Acidic conditions (e.g., PPTS in EtOH) | Stable to basic and nucleophilic conditions. |
Protecting Group Strategy Workflow
Caption: A general workflow illustrating the use of a protecting group strategy.
By carefully selecting the reaction conditions and, when necessary, employing a protecting group strategy, researchers can successfully utilize this compound in a wide range of synthetic transformations while minimizing the undesired dehalogenation side reaction.
Validation & Comparative
Comparative NMR Analysis of (5-Fluoropyridin-3-yl)methanol and Analogues
A Guide for Researchers in Drug Development
Introduction to NMR Analysis in Drug Discovery
NMR spectroscopy is an indispensable analytical technique in modern drug discovery and development. It provides detailed information about the molecular structure of organic compounds, enabling scientists to confirm the identity and purity of synthesized molecules. The chemical shifts (δ), coupling constants (J), and multiplicities of signals in ¹H and ¹³C NMR spectra offer a unique fingerprint for a given molecule, allowing for unambiguous structure determination.
Comparative Analysis of ¹H and ¹³C NMR Spectra
A direct comparison of the experimental NMR data for (pyridin-3-yl)methanol with the predicted data for (5-Fluoropyridin-3-yl)methanol highlights the influence of the fluorine substituent on the electronic environment of the pyridine ring.
Table 1: ¹H and ¹³C NMR Data for (Pyridin-3-yl)methanol and Predicted Data for this compound
| Compound | Atom No. | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| (Pyridin-3-yl)methanol | 1 | - | - | - | 140.7 |
| 2 | 8.52 | d | 4.4 | 148.5 | |
| 3 | 7.72 | d | 7.8 | 135.5 | |
| 4 | 7.30 | dd | 7.8, 4.8 | 123.6 | |
| 5 | 8.45 | s | - | 147.8 | |
| 6 | 4.72 | s | - | 62.5 | |
| 7 (OH) | 5.40 | s | - | - | |
| This compound (Predicted) | 1 | - | - | - | 158.0 (d, ¹JCF ≈ 240) |
| 2 | 8.4 (d) | d | ~2 | 136.0 (d, ³JCF ≈ 5) | |
| 3 | - | - | - | 137.5 (d, ³JCF ≈ 20) | |
| 4 | 7.5 (dt) | dt | ~8, ~2 | 122.0 (d, ²JCF ≈ 25) | |
| 6 | 8.3 (s) | s | - | 145.0 (d, ²JCF ≈ 15) | |
| 7 (-CH₂OH) | 4.7 | s | - | 61.0 (d, ⁴JCF ≈ 3) | |
| 8 (OH) | ~5.5 | s | - | - |
Note: Data for (Pyridin-3-yl)methanol is experimental. Data for this compound is predicted based on analogous compounds and known substituent effects. The numbering of atoms is arbitrary for the purpose of this table.
The introduction of a highly electronegative fluorine atom at the 5-position of the pyridine ring is expected to induce significant changes in the NMR spectra. In the ¹H NMR spectrum, the protons on the pyridine ring of this compound are expected to show downfield shifts compared to the non-fluorinated analogue due to the electron-withdrawing nature of fluorine. Furthermore, the protons will exhibit coupling to the ¹⁹F nucleus, leading to more complex splitting patterns (e.g., doublets of triplets).
In the ¹³C NMR spectrum, the carbon atom directly bonded to the fluorine (C5) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and a significant downfield shift. The other carbon atoms in the ring will also experience smaller two-, three-, and four-bond couplings to fluorine (²JCF, ³JCF, ⁴JCF), providing valuable structural information.
Experimental Protocols
A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is essential for accurate and reproducible results.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-32.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with TMS as an internal standard.
-
Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Visualizing Molecular Structure and Analytical Workflow
The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR signal assignment and a general workflow for NMR analysis.
Caption: Molecular structure of this compound with atom numbering.
Caption: General workflow for NMR analysis.
Conclusion
This guide provides a framework for the ¹H and ¹³C NMR analysis of this compound. While experimental data for this specific compound is not currently available in public repositories, the provided predictions and comparisons with its non-fluorinated analogue offer valuable insights for researchers. The detailed experimental protocol and workflow diagrams serve as a practical resource for obtaining and interpreting high-quality NMR data, which is fundamental to the successful progression of drug development projects.
Comparative Analysis of the Mass Spectrometry Fragmentation of (5-Fluoropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticipated mass spectrometry fragmentation pattern of (5-Fluoropyridin-3-yl)methanol with its non-fluorinated analog, 3-pyridinemethanol, and the foundational aromatic alcohol, benzyl alcohol. Understanding the fragmentation behavior of this compound is crucial for its identification and structural elucidation in various stages of drug discovery and development. This document outlines the predicted fragmentation pathways, supported by experimental data for related compounds, and provides a detailed experimental protocol for researchers seeking to verify these findings.
Predicted and Experimental Fragmentation Data
The mass spectrometry fragmentation of pyridine and benzyl alcohol derivatives is well-documented. For this compound, the fragmentation pattern is predicted based on the established behavior of these core structures, considering the influence of the fluorine substituent. The following table summarizes the experimental fragmentation data for 3-pyridinemethanol and benzyl alcohol, alongside the predicted fragmentation for this compound.
| m/z | Relative Intensity (%) in 3-Pyridinemethanol[1] | Proposed Fragment Ion in 3-Pyridinemethanol | Predicted m/z for this compound | Proposed Fragment Ion for this compound | Observed m/z in Benzyl Alcohol[2] | Proposed Fragment Ion in Benzyl Alcohol |
| 127 | - | - | M+• (Molecular Ion) | [C6H6FNO]+• | - | - |
| 109 | 95 | M+• (Molecular Ion) | [C6H7NO]+• | - | 108 | M+• (Molecular Ion) |
| 108 | 100 | [M-H]+ | [C6H6NO]+ | 126 | [M-H]+ | 107 |
| 91 | - | - | - | - | 38 | [M-OH]+ |
| 80 | 35 | [M-CHO]+ | [C5H5N]+• | 98 | [M-CHO]+ | - |
| 79 | 12 | [M-CH2O]+ | [C5H4N]+ | 97 | [M-CH2O]+ | 79 |
| 78 | 15 | [C5H4N]+• | - | - | 77 | [C6H5]+ |
| 52 | 18 | [C4H4]+• | - | - | - | - |
| 51 | 15 | [C4H3]+ | - | - | - | - |
Experimental Protocols
To experimentally determine the mass spectrometry fragmentation pattern of this compound, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as methanol or dichloromethane.
-
Vortex the solution to ensure complete dissolution.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-300
-
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways based on the observed m/z values and known fragmentation mechanisms of related compounds.
Visualization of Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways for 3-pyridinemethanol and the predicted pathways for this compound.
Caption: Proposed fragmentation of 3-pyridinemethanol.
Caption: Predicted fragmentation of this compound.
The primary fragmentation of 3-pyridinemethanol involves the loss of a hydrogen atom to form a stable cation at m/z 108, which is the base peak.[1] Further fragmentation can occur through the loss of a formyl radical (CHO•) to yield an ion at m/z 80, or the loss of formaldehyde (CH2O) to produce an ion at m/z 79.[1]
For this compound, a similar fragmentation pattern is anticipated. The molecular ion is expected at m/z 127. The initial loss of a hydrogen atom would lead to a fragment at m/z 126. Subsequent fragmentation is predicted to involve the loss of a formyl radical, resulting in an ion at m/z 98, or the loss of formaldehyde, giving a fragment at m/z 97. The presence of the electron-withdrawing fluorine atom may influence the relative abundances of these fragments compared to the non-fluorinated analog.
References
- 1. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
A Comparative Guide to the Infrared Spectroscopy of (5-Fluoropyridin-3-yl)methanol and Its Derivatives
This guide provides a detailed comparison of the infrared (IR) spectroscopic properties of (5-Fluoropyridin-3-yl)methanol and its conceptual derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel pyridine-based compounds. The guide outlines expected vibrational frequencies, offers a standardized experimental protocol for data acquisition, and contrasts the utility of IR spectroscopy with other common analytical techniques.
Data Presentation: Infrared Absorption Frequencies
The following table summarizes the characteristic infrared absorption frequencies for this compound and two of its common derivatives: an ester, (5-Fluoropyridin-3-yl)methyl acetate, and an ether, 3-(methoxymethyl)-5-fluoropyridine. The data presented is based on established group frequency correlations for similar molecular structures, as specific experimental spectra for these exact compounds are not widely published.
| Vibrational Mode | This compound (cm⁻¹) | (5-Fluoropyridin-3-yl)methyl acetate (cm⁻¹) | 3-(methoxymethyl)-5-fluoropyridine (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3400-3200 | - | - | Strong, Broad |
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | 3100-3000 | Medium |
| C-H Stretch (Aliphatic, CH₂) | 2950-2850 | 2950-2850 | 2950-2850 | Medium |
| C=O Stretch (Ester) | - | ~1735 | - | Strong |
| C=C, C=N Stretch (Pyridine Ring) | 1600-1450 | 1600-1450 | 1600-1450 | Medium-Strong |
| C-F Stretch | 1250-1150 | 1250-1150 | 1250-1150 | Strong |
| C-O Stretch (Alcohol/Ether) | 1200-1000 | - | 1150-1050 | Strong |
| C-O Stretch (Ester) | - | 1300-1200 | - | Strong |
Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.
Comparison with Other Analytical Techniques
While IR spectroscopy is a powerful tool for identifying functional groups, a comprehensive characterization of this compound and its derivatives relies on a combination of analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of individual hydrogen and carbon atoms, respectively. This allows for the elucidation of the precise connectivity of atoms within the molecule, which is something IR spectroscopy cannot provide. For example, NMR can distinguish between isomers, which may have very similar IR spectra.
-
Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and information about its fragmentation pattern. This is crucial for confirming the elemental composition and for gaining further structural insights. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
-
X-ray Crystallography: For solid compounds that can be crystallized, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule, including bond lengths and angles.
The following diagram illustrates a typical workflow for the structural elucidation of a novel compound like this compound, highlighting the complementary nature of these techniques.
Caption: Analytical workflow for the characterization of novel compounds.
Experimental Protocols
The following is a generalized protocol for obtaining the FT-IR spectrum of a solid sample like this compound.
Objective: To obtain a high-quality infrared spectrum of a solid organic compound.
Materials:
-
This compound or its derivative (1-2 mg)
-
Spectroscopic grade solvent (e.g., methylene chloride or acetone)
-
FT-IR spectrometer
-
Agate mortar and pestle (for KBr pellet method)
-
Hydraulic press (for KBr pellet method)
-
KBr powder (IR grade, dried)
-
Salt plates (e.g., NaCl or KBr)
Method 1: Thin Solid Film [1]
-
Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride.[1]
-
Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt plate.[1]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[1]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be taken first and automatically subtracted from the sample spectrum by the instrument's software.
-
Cleaning: After analysis, clean the salt plate thoroughly with an appropriate solvent and store it in a desiccator.
Method 2: KBr Pellet
-
Grinding: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes using a hydraulic press. A transparent or translucent pellet should be formed.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be recorded beforehand.
Instrumentation Parameters (Typical):
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
This guide provides a foundational understanding of the IR spectroscopic analysis of this compound and its derivatives, offering a basis for experimental design and data interpretation in a research and development setting. For definitive structural confirmation, it is always recommended to use a combination of analytical techniques.
References
A Comparative Analysis of the Reactivity of 2-, 3-, and 4-Fluoropyridine Methanols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into pyridine rings is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of molecules. The position of the fluorine atom can significantly influence the reactivity of other functional groups on the pyridine ring. This guide provides a comparative overview of the reactivity of three isomers of fluoropyridine methanol: (2-fluoropyridin-yl)methanol, (3-fluoropyridin-yl)methanol, and (4-fluoropyridin-yl)methanol. The focus is on common reactions involving the hydroxymethyl group, namely oxidation to the corresponding aldehyde and esterification.
Influence of Fluorine Position on Reactivity
The reactivity of the hydroxymethyl group in fluoropyridine methanols is primarily influenced by the electronic effects of the fluorine atom and the pyridine nitrogen. The fluorine atom is strongly electron-withdrawing, and its position relative to the methanol substituent dictates its impact on the electron density of the pyridine ring and, consequently, the reactivity of the side chain.
-
2-Fluoropyridine and 4-Fluoropyridine Derivatives: In these isomers, the fluorine atom is located at a position that is electronically coupled to the nitrogen atom (ortho and para, respectively). This placement significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), a well-documented phenomenon.[1] While this guide focuses on the reactivity of the methanol group, the overall electronic nature of the ring can indirectly influence its reactivity. The strong electron-withdrawing nature of the ring in the 2- and 4-fluoro isomers can make the benzylic proton of the methanol group more acidic, potentially influencing oxidation reactions that proceed via deprotonation.
-
3-Fluoropyridine Derivatives: In the 3-fluoro isomer, the fluorine atom is in a meta position relative to the nitrogen. Its electron-withdrawing effect is less pronounced on the positions ortho and para to the nitrogen. Consequently, the 3-position is generally less activated towards nucleophilic attack compared to the 2- and 4-positions.[1] This difference in electronic distribution can also be expected to subtly influence the reactivity of a substituent at a neighboring position.
Comparative Reactivity in Oxidation Reactions
The electronic nature of the pyridine ring is expected to have a modest influence on the rate of these oxidation reactions. The electron-withdrawing fluorine atom, particularly in the 2- and 4-positions, might slightly increase the acidity of the alcohol proton, which could facilitate the initial steps of some oxidation mechanisms. However, steric hindrance around the hydroxymethyl group could also play a role.
Table 1: Comparison of Reactivity in Oxidation to Aldehydes (Predicted)
| Isomer | Predicted Relative Reactivity | Rationale |
| (2-fluoropyridin-yl)methanol | Moderate-High | The proximity of the fluorine and nitrogen atoms may influence the electronic environment of the hydroxymethyl group. |
| (3-fluoropyridin-yl)methanol | Moderate | The electronic effect of the meta-fluorine is less pronounced compared to the ortho and para positions. |
| (4-fluoropyridin-yl)methanol | Moderate-High | The para-fluorine atom exerts a strong electron-withdrawing effect on the ring, potentially influencing the reactivity of the side chain. |
Comparative Reactivity in Esterification Reactions
Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic method for ester synthesis. The rate of this reaction is sensitive to both electronic and steric factors. A higher electron density on the alcohol oxygen generally leads to a faster reaction.
Given the electron-withdrawing nature of the fluoropyridine ring, all three isomers are expected to be slightly less reactive than simple, non-aromatic alcohols. Among the isomers, the position of the fluorine atom will again play a role. The 2- and 4-fluoro isomers, with their more electron-deficient rings, might exhibit slightly slower esterification rates compared to the 3-fluoro isomer.
Table 2: Comparison of Reactivity in Fischer-Speier Esterification (Predicted)
| Isomer | Predicted Relative Reactivity | Rationale |
| (2-fluoropyridin-yl)methanol | Moderate-Low | The strong electron-withdrawing effect of the ring may decrease the nucleophilicity of the alcohol oxygen. |
| (3-fluoropyridin-yl)methanol | Moderate | The less pronounced electron-withdrawing effect of the meta-fluorine may result in a slightly more nucleophilic alcohol. |
| (4-fluoropyridin-yl)methanol | Moderate-Low | The strong electron-withdrawing effect of the ring may decrease the nucleophilicity of the alcohol oxygen. |
Experimental Protocols
While direct comparative experimental data is scarce, the following are representative protocols for the oxidation and esterification of pyridine methanols. These can be adapted for a comparative study of the 2-, 3-, and 4-fluoropyridine methanol isomers.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of Fluoropyridine Methanol
This protocol is a general procedure for the oxidation of primary alcohols to aldehydes using DMP.
Materials:
-
(Fluoropyridin-yl)methanol isomer (1.0 eq)
-
Dess-Martin Periodinane (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the (fluoropyridin-yl)methanol isomer in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica gel.
Protocol 2: Fischer-Speier Esterification of Fluoropyridine Methanol with Acetic Acid
This protocol describes a standard acid-catalyzed esterification.
Materials:
-
(Fluoropyridin-yl)methanol isomer (1.0 eq)
-
Glacial acetic acid (1.2 eq)
-
Concentrated sulfuric acid (catalytic amount, e.g., 3-5 mol%)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux with a Dean-Stark trap and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the (fluoropyridin-yl)methanol isomer, glacial acetic acid, and toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Visualization of Reactivity Factors
The following diagram illustrates the key electronic factors influencing the reactivity of the fluoropyridine methanol isomers.
Caption: Electronic influences on the reactivity of fluoropyridine methanol isomers.
Conclusion
The reactivity of the hydroxymethyl group in 2-, 3-, and 4-fluoropyridine methanols is subtly modulated by the position of the fluorine atom. While direct comparative quantitative data is limited, it is anticipated that the strong electron-withdrawing effects in the 2- and 4-isomers may slightly enhance reactivity in oxidation reactions and slightly decrease reactivity in esterification reactions compared to the 3-isomer. The provided experimental protocols can serve as a starting point for a systematic comparative study to quantify these differences. Such data would be invaluable for researchers in drug discovery and development for the rational design and synthesis of novel fluorinated pyridine-containing molecules.
References
alternative reagents to (5-Fluoropyridin-3-yl)methanol for introducing the 5-fluoropyridin-3-yl moiety
For researchers, medicinal chemists, and professionals in drug development, the incorporation of the 5-fluoropyridin-3-yl moiety is a key synthetic step in the creation of a wide range of biologically active molecules. While (5-Fluoropyridin-3-yl)methanol serves as a versatile building block, a variety of alternative reagents offer distinct advantages in terms of reactivity, stability, and compatibility with diverse synthetic strategies. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your specific synthetic needs.
Alternative Reagents and Their Applications
The primary alternatives to this compound are precursors amenable to transition metal-catalyzed cross-coupling reactions. These methods provide a powerful and flexible approach for the formation of carbon-carbon and carbon-heteroatom bonds. The most common precursors include boronic acids for Suzuki-Miyaura coupling, and halo-substituted pyridines for a variety of other cross-coupling reactions.
A general workflow for utilizing these alternative reagents is depicted below:
Caption: General workflow for introducing the 5-fluoropyridin-3-yl moiety via cross-coupling reactions.
Comparison of Key Cross-Coupling Reactions
The following table summarizes the most common cross-coupling reactions for introducing the 5-fluoropyridin-3-yl moiety, along with their respective reagents and typical reaction conditions.
| Reaction Type | 5-Fluoropyridin-3-yl Reagent | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Temperature (°C) | Reported Yield (%) |
| Suzuki-Miyaura | (5-Fluoropyridin-3-yl)boronic acid | Aryl/Heteroaryl Halide | Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, n-Butanol | 80-110 | 60-95 |
| Sonogashira | 3-Bromo-5-fluoropyridine | Terminal Alkyne | Pd(PPh₃)₄, Pd(CF₃COO)₂/PPh₃, CuI | Et₃N, i-Pr₂NH | THF, DMF | 25-100 | 72-96[1] |
| Buchwald-Hartwig | 3-Bromo-5-fluoropyridine | Amine/Amide | Pd₂(dba)₃/BINAP, RuPhos precatalyst | NaOtBu, LiHMDS | Toluene, THF | 80-110 | 60-80[2] |
| Negishi | 3-Bromo-5-fluoropyridine (forms organozinc in situ) | Aryl/Alkyl Halide | Pd(OAc)₂/P(o-Tol)₃ | - | DMF | 50 | Moderate to Good |
| Kumada | 3-Bromo-5-fluoropyridine | Grignard Reagent (R-MgX) | NiCl₂(dppp), PdCl₂(dppf) | - | THF, Et₂O | 0 - RT | Varies |
| Stille | 3-Bromo-5-fluoropyridine | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃ | - | Toluene, DMF | 80-110 | Varies |
In-Depth Look at Key Alternative Reagents and Reactions
(5-Fluoropyridin-3-yl)boronic acid via Suzuki-Miyaura Coupling
(5-Fluoropyridin-3-yl)boronic acid is a stable, crystalline solid that is commercially available or can be synthesized from 3-bromo-5-fluoropyridine.[3] It is a highly effective reagent for Suzuki-Miyaura cross-coupling reactions, which are known for their broad functional group tolerance and generally high yields.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add (5-Fluoropyridin-3-yl)boronic acid (1.2 equiv.), the aryl/heteroaryl halide (1.0 equiv.), and a base such as K₃PO₄ (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if required).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).
-
Heat the mixture with stirring at the desired temperature (typically 80-110 °C) for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
3-Halo-5-fluoropyridines in Cross-Coupling Reactions
3-Bromo-5-fluoropyridine is a versatile and commercially available liquid precursor for a variety of cross-coupling reactions.[5] Its utility extends to forming C-C, C-N, and C-S bonds.
The Sonogashira coupling is a reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][6]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
-
In a reaction vessel, dissolve 3-bromo-5-fluoropyridine (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent such as THF or DMF.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-5 mol%), and an amine base (e.g., Et₃N or i-Pr₂NH, 2-3 equiv.).
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Stir the reaction at room temperature or heat as required (up to 100 °C) for 3-24 hours, monitoring its progress.
-
After completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
This reaction is a powerful method for the synthesis of aryl amines from aryl halides.[7] It utilizes a palladium catalyst with a bulky phosphine ligand and a strong base.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos precatalyst, 2-4 mol%) and a strong base (e.g., NaOtBu, 1.5 equiv.) under an inert atmosphere.
-
Add 3-bromo-5-fluoropyridine (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add an anhydrous, degassed solvent such as toluene or THF.
-
Seal the tube and heat the mixture with vigorous stirring at 80-110 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.[2]
Conclusion
The choice of reagent for introducing the 5-fluoropyridin-3-yl moiety depends on the specific synthetic context, including the desired bond to be formed (C-C, C-N, etc.), the functional groups present in the coupling partner, and the desired reaction conditions.
-
(5-Fluoropyridin-3-yl)boronic acid is an excellent choice for Suzuki-Miyaura couplings to form biaryl structures, offering high yields and broad functional group tolerance.
-
3-Bromo-5-fluoropyridine is a more versatile precursor, suitable for a range of transformations including Sonogashira (alkyne coupling), Buchwald-Hartwig (amine coupling), Negishi , Kumada , and Stille reactions, providing access to a wider variety of derivatives.
By understanding the advantages and limitations of each of these alternative reagents and their associated reaction protocols, researchers can select the most efficient and effective strategy for their synthetic targets. This guide provides a solid foundation for making that informed decision, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 5-Fluoropyridin-3-ylboronic acid | 872041-86-6 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-溴-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Purity Validation of (5-Fluoropyridin-3-yl)methanol by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. (5-Fluoropyridin-3-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical to the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of this compound, with additional comparison to Gas Chromatography (GC) as an orthogonal technique.
Potential Impurities
During the synthesis of this compound, several impurities can potentially arise. These may include unreacted starting materials, intermediates, and by-products from side reactions. A robust analytical method must be able to resolve the main compound from these potential impurities. Common impurities in the synthesis of 3,5-disubstituted pyridines can include regioisomers and related substances.
Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is a widely used and robust technique for the purity analysis of a broad range of organic compounds, including pyridine derivatives.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a mixture of water and acetonitrile (1:1 v/v) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
Comparative Analytical Methods
To ensure the comprehensive purity assessment of the compound, orthogonal analytical methods are employed. These methods utilize different separation principles, providing a more complete impurity profile.
1. Orthogonal HPLC Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for polar compounds that show poor retention on traditional reversed-phase columns.[1][2]
Experimental Protocol: HILIC
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and DAD or UV detector.
-
Column: HILIC column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Acetonitrile with 0.1% Formic Acid
-
Solvent B: Water with 0.1% Formic Acid
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 95 5 20 60 40 25 60 40 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter.
2. Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.[3]
Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
-
Column: Capillary column suitable for polar compounds (e.g., DB-WAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Injection Volume: 1 µL (split ratio 50:1)
-
Sample Preparation: Dissolve the sample in methanol to a final concentration of approximately 1 mg/mL.
Data Presentation
The following table summarizes the hypothetical purity data for a batch of this compound as determined by the three analytical methods.
| Analytical Method | Purity (%) |
| RP-HPLC | 99.5 |
| HILIC | 99.4 |
| GC-FID | 99.6 |
The data indicates a high degree of purity for the analyzed batch, with good agreement between the different analytical techniques. The minor variations in the purity values can be attributed to the different selectivities of the methods in resolving trace impurities.
Logical and Experimental Workflows
To visualize the overall process of purity validation and the specific workflow of the primary HPLC method, the following diagrams are provided.
References
comparative study of different synthetic routes to (5-Fluoropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Fluoropyridine Intermediate
(5-Fluoropyridin-3-yl)methanol is a valuable building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of biologically active molecules. The strategic introduction of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical and pharmacological properties of a lead compound, including its metabolic stability, binding affinity, and bioavailability. This guide provides a comparative analysis of two distinct synthetic routes to this key intermediate, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reduction of 5-Fluoronicotinic Acid Derivative | Route 2: Formylation of 3-Fluoropyridine and Subsequent Reduction |
| Starting Material | 5-Fluoronicotinic acid | 3-Fluoropyridine |
| Key Transformations | Esterification, Reduction | Ortho-metalation, Formylation, Reduction |
| Reagents | Thionyl chloride, Ethanol, Lithium aluminum hydride | n-Butyllithium, N,N-Dimethylformamide, Sodium borohydride |
| Overall Yield | ~75% | ~60-70% (estimated) |
| Reaction Steps | 2 | 2 |
| Scalability | Generally good | Can be challenging due to cryogenic conditions |
| Safety Considerations | Use of pyrophoric and highly reactive LiAlH₄ | Use of pyrophoric n-BuLi and cryogenic temperatures |
Route 1: Reduction of a 5-Fluoronicotinic Acid Derivative
This classical approach involves the initial conversion of commercially available 5-fluoronicotinic acid to its ethyl ester, followed by reduction to the desired alcohol. This two-step sequence is generally reliable and high-yielding.
Experimental Protocol
Step 1: Synthesis of Ethyl 5-fluoronicotinate
To a solution of 5-fluoronicotinic acid (1.0 eq) in ethanol, thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then heated at reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford ethyl 5-fluoronicotinate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
In a flame-dried flask under an inert atmosphere, a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0 °C. A solution of ethyl 5-fluoronicotinate (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound. A similar reduction of methyl 5-methylnicotinate has been reported to proceed in 85% yield.
Logical Workflow
Caption: Synthetic pathway for Route 1.
Route 2: Formylation of 3-Fluoropyridine and Subsequent Reduction
This route utilizes the directing effect of the fluorine atom to achieve ortho-metalation of 3-fluoropyridine, followed by formylation and subsequent reduction of the resulting aldehyde. This approach offers a more direct entry from a simple starting material.
Experimental Protocol
Step 1: Synthesis of 5-Fluoropyridine-3-carbaldehyde
To a solution of 3-fluoropyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium (n-BuLi, 1.1 eq) is added dropwise, and the mixture is stirred for 1 hour. N,N-Dimethylformamide (DMF, 1.2 eq) is then added, and the reaction is stirred at -78 °C for another 2 hours before being allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give 5-fluoropyridine-3-carbaldehyde.
Step 2: Synthesis of this compound
To a solution of 5-fluoropyridine-3-carbaldehyde (1.0 eq) in methanol at 0 °C, sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound.
Logical Workflow
Caption: Synthetic pathway for Route 2.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. Route 1, the reduction of a 5-fluoronicotinic acid derivative, is a more traditional and potentially higher-yielding approach, though it involves the use of the highly reactive and hazardous lithium aluminum hydride. Route 2, starting from 3-fluoropyridine, is more convergent but requires careful control of cryogenic conditions for the ortho-metalation step. The choice between these routes will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. The provided experimental protocols and comparative data serve as a valuable resource for making an informed decision for the efficient synthesis of this important fluorinated building block.
assessing the impact of the fluorine substituent on the biological activity of pyridine derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorine Substitution on Pyridine Scaffolds, Supported by Experimental Data.
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, and its application to pyridine derivatives has yielded significant advancements in drug discovery. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the biological activity of the parent molecule. This guide provides a comparative analysis of fluorinated versus non-fluorinated pyridine derivatives across various therapeutic areas, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Fluorination can enhance a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation, a critical factor in improving a drug's pharmacokinetic profile.[1] The strong C-F bond is notably resistant to cleavage by metabolic enzymes, prolonging the compound's half-life.[2] Furthermore, the introduction of fluorine can modulate the lipophilicity and pKa of the pyridine ring, thereby influencing its permeability across biological membranes and its binding affinity to target proteins.[3] These alterations can lead to significant improvements in potency, selectivity, and overall efficacy, as will be demonstrated in the following comparative data sections.
Comparative Analysis of Biological Activity
The impact of fluorine substitution is best illustrated through direct comparison of biological data. The following tables summarize the quantitative effects of fluorination on pyridine derivatives in key therapeutic areas: anticancer, antibacterial, and anti-inflammatory activities.
Anticancer Activity: PI3K Inhibition
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade often dysregulated in cancer. The data below compares the inhibitory activity of a fluorinated pyridine derivative against the PI3Kα isoform with its non-fluorinated counterpart.
Table 1: Comparison of Fluorinated vs. Non-Fluorinated Pyridine Derivatives as PI3Kα Inhibitors
| Compound ID | R Group | IC50 (nM) for PI3Kα | Fold Improvement with Fluorination |
| 1 | H | 1.8 | - |
| 2 | F | 0.5 | 3.6 |
Data sourced from a study on selective PI3K inhibitors.
As evidenced in Table 1, the simple substitution of a hydrogen atom with fluorine on the pyridine ring results in a 3.6-fold increase in inhibitory potency against the PI3Kα enzyme. This enhancement is attributed to the favorable interactions of the fluorine atom within the enzyme's binding pocket.
Antibacterial Activity
The development of novel antibacterial agents is a critical area of research. The following table compares the Minimum Inhibitory Concentration (MIC) values of a fluorinated pyridine-containing oxazolidinone derivative with its non-fluorinated conceptual precursors against various Gram-positive bacterial strains.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of a Fluorinated Pyridine Derivative and Non-Fluorinated Precursors
| Compound | S. aureus ATCC 29213 | S. epidermidis ATCC 12228 | E. faecalis ATCC 29212 | MRSA N315 |
| Precursor 1 (Non-fluorinated) | 4 | 8 | 16 | 8 |
| Precursor 2 (Non-fluorinated) | 8 | 16 | 32 | 16 |
| Compound 7j (Fluorinated Pyridine) | 0.25 | 0.5 | 1 | 0.5 |
Data adapted from a study on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives. Precursor data is provided as a conceptual baseline for non-fluorinated analogs discussed in the study's introduction.
The data in Table 2 clearly demonstrates the dramatic improvement in antibacterial potency upon the introduction of the fluorinated pyridine moiety. Compound 7j exhibits significantly lower MIC values across all tested strains, including a methicillin-resistant strain (MRSA), highlighting the profound impact of fluorine in this context.
Anti-inflammatory Activity
Table 3: Anti-inflammatory Activity of Pyridine-4-one Derivatives in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | % Inhibition of Edema |
| Indomethacin (Standard) | 10 | 60% |
| Compound A | 20 | 67% |
| Compound B | 400 | Significant Inhibition |
| Compound C | 200 | Significant Inhibition |
Data from a study on the anti-inflammatory effects of 3-hydroxy pyridine-4-one derivatives.
This data illustrates the anti-inflammatory potential of the pyridine scaffold. The development of fluorinated analogs of such compounds could potentially lead to enhanced potency and improved pharmacokinetic profiles for the treatment of inflammatory conditions.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key assays are provided below.
MTT Assay for Anticancer Activity (Cell Viability)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
- Culture tumor cells (e.g., MCF-7) in appropriate growth medium.
- Trypsinize and resuspend the cells to a concentration of 1 x 10^5 cells/mL.
- Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
2. Compound Treatment:
- Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated pyridine derivatives) in the growth medium.
- Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.
- Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
- Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
- Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Reading:
- After incubation, carefully remove the medium containing MTT.
- Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
- Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Compounds and Media:
- Prepare stock solutions of the test compounds (fluorinated and non-fluorinated pyridine derivatives) in a suitable solvent.
- Prepare a sterile Mueller-Hinton Broth (MHB) for bacterial culture.
2. Serial Dilution of Compounds:
- Dispense 50 µL of MHB into each well of a 96-well microtiter plate.
- Add 50 µL of the stock solution of a test compound to the first well of a row and mix.
- Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row.
3. Inoculum Preparation:
- Culture the bacterial strains (e.g., S. aureus) overnight on an appropriate agar medium.
- Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
- Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
4. Inoculation and Incubation:
- Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension.
- Include a growth control (no compound) and a sterility control (no bacteria).
- Incubate the plate at 37°C for 18-24 hours.
5. MIC Determination:
- After incubation, visually inspect the wells for bacterial growth (turbidity).
- The MIC is the lowest concentration of the compound at which there is no visible growth.
Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)
This model is used to evaluate the acute anti-inflammatory activity of compounds.
1. Animal Acclimatization and Grouping:
- Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.
- Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for the fluorinated and non-fluorinated pyridine derivatives.
2. Compound Administration:
- Administer the test compounds and the standard drug orally or intraperitoneally at a predetermined time (e.g., 60 minutes) before the induction of inflammation. The control group receives the vehicle.
3. Induction of Edema:
- Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
- Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
5. Data Analysis:
- Calculate the percentage of edema inhibition for each group at each time point using the following formula:
- % Inhibition = [(Vc - Vt) / Vc] x 100
- Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
- Compare the percentage of inhibition between the fluorinated and non-fluorinated compound groups.
Visualizing the Impact: Signaling Pathways and Workflows
To further understand the context of the presented data, the following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway targeted by pyridine derivatives and a typical experimental workflow.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and proliferation, is often targeted in cancer therapy. Fluorinated pyridine derivatives can act as potent inhibitors of PI3K.
Caption: A generalized experimental workflow for a kinase inhibition assay to compare the potency of fluorinated and non-fluorinated pyridine derivatives.
References
Navigating the Catalytic Landscape: A Comparative Guide to Cross-Coupling Reactions with (5-Fluoropyridin-3-yl)methanol
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. This guide provides a comparative analysis of the efficacy of various catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions involving the key building block, (5-Fluoropyridin-3-yl)methanol and its derivatives. By presenting available experimental data, this document aims to facilitate informed catalyst selection for the synthesis of novel compounds.
The functionalization of pyridine rings is a cornerstone of medicinal chemistry, and this compound represents a versatile scaffold for the introduction of diverse molecular fragments. The fluorine substituent can enhance metabolic stability and binding affinity, while the hydroxymethyl group offers a handle for further synthetic transformations. However, the electronic nature of the pyridine ring and the presence of the fluorine atom can influence the efficiency of cross-coupling reactions, making the choice of an appropriate catalyst system crucial for success.
At a Glance: Catalyst Performance in Pyridine-Based Cross-Coupling
While specific comparative studies on this compound are limited in publicly available literature, data from structurally analogous halopyridine and pyridyl alcohol derivatives provide valuable insights into catalyst performance. The following tables summarize typical yields obtained for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions on related substrates, offering a predictive framework for catalyst selection.
Table 1: Suzuki-Miyaura Coupling of Halopyridine Derivatives with Arylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | N/A | Moderate to Good | Effective for various functionalized arylboronic acids with 5-bromo-2-methylpyridin-3-amine.[1] |
| Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene/H₂O | Reflux | N/A | Good | General condition for 3-bromopyridine derivatives. |
| PdCl₂(dppf) | dppf | Na₂CO₃ | DME | 80 | 12 | 95+ | High yields observed for the coupling of various aryl and heteroaryl boronic acids with bromopyridines. |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-Amyl Alcohol | 100 | 12 | 85-95 | A cost-effective alternative to palladium catalysts for heteroaromatic halides. |
Table 2: Sonogashira Coupling of Halopyridine Derivatives with Terminal Alkynes
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N | THF | RT | 16 | High | General, mild conditions for a broad range of alkynes with 6-bromo-3-fluoro-2-cyanopyridine.[2] |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | DMF | 100 | 3 | 96 | Effective for coupling phenylacetylene with 2-amino-3-bromopyridine. |
| Pd(OAc)₂ | None | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 12 | 80-90 | Copper-free conditions can be effective for aryl bromides. |
| Pd/C | CuI | None | K₂CO₃ | H₂O | 80 | 2 | 85-95 | Heterogeneous catalyst offering potential for easier purification. |
Table 3: Buchwald-Hartwig Amination of Halopyridine Derivatives
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-24 | 94 | High yield for the coupling of 4-chlorotoluene with morpholine, indicative of efficacy with challenging substrates.[3] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 48 | 61 | Effective for the amination of fluorous arylsulfonates. |
| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOtBu | Toluene | 100 | 24 | 68+ | Good yields for the coupling of various amines with aryl iodides.[4] |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane | 100 | 12 | 70-85 | Generally effective for a range of primary and secondary amines. |
Experimental Methodologies
Reproducibility is key in scientific research. The following protocols are representative examples for each class of cross-coupling reaction and can be adapted for reactions with this compound derivatives.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added the halo-(5-fluoropyridin-3-yl)methanol derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon). The solvent (e.g., 1,4-dioxane/water 4:1) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) are then added. The mixture is heated to the desired temperature (e.g., 85-100 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling
A reaction flask is charged with the halo-(5-fluoropyridin-3-yl)methanol derivative (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). The flask is evacuated and backfilled with an inert gas. A degassed solvent (e.g., THF or DMF) is added, followed by the base (e.g., Et₃N, 2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.). The reaction mixture is stirred at the appropriate temperature (e.g., room temperature to 100 °C) until completion. The workup typically involves filtration through a pad of celite, followed by extraction with an organic solvent, washing with aqueous solutions, drying, and purification by chromatography.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere, the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) are combined. The halo-(5-fluoropyridin-3-yl)methanol derivative (1.0 equiv.) and the amine (1.1-1.2 equiv.) are then added, followed by an anhydrous solvent (e.g., toluene or dioxane). The tube is sealed and the reaction mixture is heated with vigorous stirring (e.g., 100-110 °C) for the specified time. After cooling, the mixture is diluted with an organic solvent and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.
Visualizing the Process: Reaction Workflows and Catalytic Cycles
To further elucidate the experimental and mechanistic aspects of these pivotal reactions, the following diagrams are provided.
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an optimal catalyst system for cross-coupling reactions with this compound and its derivatives is a multifaceted decision that depends on the specific reaction type, coupling partners, and desired reaction conditions. While palladium-based catalysts, particularly those employing bulky phosphine ligands like XPhos and SPhos, demonstrate broad applicability and high efficacy, nickel-based systems present a more economical and sustainable alternative for certain transformations. The data and protocols presented in this guide serve as a foundational resource for researchers to streamline their synthetic efforts and accelerate the discovery of novel chemical entities. Further screening and optimization will likely be necessary to achieve the highest yields for specific substrate combinations.
References
Safety Operating Guide
Proper Disposal of (5-Fluoropyridin-3-yl)methanol: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of (5-Fluoropyridin-3-yl)methanol (CAS No. 22621-42-7), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with the handling and disposal of this halogenated pyridine derivative.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on data for structurally similar compounds, this substance should be treated as hazardous.
Recommended Personal Protective Equipment:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile rubber, neoprene) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of vapors or dust. |
Step-by-Step Disposal Protocol
The primary and most effective method for the disposal of halogenated organic compounds like this compound is high-temperature incineration.[1][2] Chemical neutralization may be a viable pre-treatment step under specific circumstances.
Waste Identification and Segregation
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste .
-
This waste stream must be segregated from non-halogenated waste to ensure proper disposal.
Waste Collection and Storage
-
Collect waste in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.
Disposal Methodologies
High-temperature incineration is the recommended method for the complete destruction of fluorinated and pyridine-containing compounds.[1][2] This process breaks down the stable chemical structure into less harmful components.
Quantitative Incineration Parameters for Halogenated Waste:
| Parameter | Recommended Value/Condition | Rationale |
| Operating Temperature | 820°C - 1600°C for pyridine waste.[3] For waste with >1% halogenated organic substances, a temperature of at least 1100°C is required.[1] | Ensures complete destruction of the compound.[2] |
| Residence Time | A minimum of 2 seconds.[2] | Allows sufficient time for the complete breakdown of hazardous components. |
| Incinerator Type | Rotary kiln, liquid injection, or fluidized bed incinerators are suitable for pyridine-containing waste.[3] | These types of incinerators are designed to handle the specific properties of such chemical waste. |
For solutions containing pyridine derivatives, neutralization can be a preliminary step to reduce reactivity before final disposal. This process should only be performed by trained personnel in a controlled environment.
Experimental Protocol for Neutralization of Pyridine-based Waste:
-
Work in a chemical fume hood and wear appropriate PPE.
-
Dilute the pyridine-containing waste solution with water.
-
Slowly add a dilute acid, such as hydrochloric acid (HCl), to the solution while stirring.[4]
-
Monitor the pH of the solution. The goal is to reach a neutral pH (approximately 2-3 for pyridine salt formation).[4]
-
The neutralized solution must still be collected as hazardous waste and disposed of via a licensed hazardous waste contractor, as it now contains pyridine salts.
Caution: Neutralization generates heat and may produce fumes. This procedure does not eliminate the need for professional hazardous waste disposal.
Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the collected waste.
-
Provide the contractor with the Safety Data Sheet (SDS) if available, or at a minimum, the full chemical name and any known hazard information.
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (5-Fluoropyridin-3-yl)methanol
This guide provides crucial safety and logistical information for handling (5-Fluoropyridin-3-yl)methanol in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining essential personal protective equipment (PPE), operational protocols, and disposal plans.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Tightly fitting safety goggles (EN 166 compliant) or a face shield that protects the entire face from splashes must be worn.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for protection against bases, oils, and many solvents.[4] Always inspect gloves before use and dispose of them according to the manufacturer's instructions. |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A standard lab coat is the minimum requirement.[5] For larger quantities or in case of potential splashing, chemical-resistant coveralls made of materials like butyl rubber or neoprene should be used. |
| Respiratory Protection | Respirator | Use a NIOSH-approved air-purifying respirator with appropriate cartridges if working outside a fume hood or if dust/vapors are likely to be generated.[6] |
| Foot Protection | Closed-Toe Shoes | Chemical-resistant boots with steel toes are recommended, especially when handling larger quantities.[7][6] |
Operational Plan: Safe Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1][2]
-
A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
2. Handling and Storage:
-
Minimize dust and vapor generation.
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[5][8]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[9]
3. First Aid Measures:
-
If on skin: Immediately wash with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1][2]
-
If in eyes: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] Seek medical attention if irritation persists.[1][2]
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1][2] Call a poison center or doctor if you feel unwell.[1][2]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[9] Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Identification and Segregation:
-
Identify the waste as a halogenated organic compound.
-
Do not mix with other chemical wastes unless permitted by your institution's hazardous waste management guidelines.[5]
2. Containment and Labeling:
-
Collect waste in a suitable, clearly labeled, and sealed container.
-
The label should include the chemical name and associated hazards.
3. Disposal:
-
Dispose of the waste through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
Visual Safety Workflows
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Workflow for handling this compound.
Caption: Hazard identification and control measures relationship.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. hsa.ie [hsa.ie]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
